Emtricitabine-13C,15N2
Description
Properties
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1/i8+1,11+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSPYNMVSIKCOC-SJLFXUEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)[15N]2C=C(C(=[15N][13C]2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Emtricitabine-13C,15N2 in Advancing Antiretroviral Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Emtricitabine-13C,15N2 in contemporary research, primarily focusing on its application as a stable isotope-labeled internal standard in the bioanalysis of the antiretroviral drug Emtricitabine. This guide provides a comprehensive overview of its use in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, complete with detailed experimental protocols and quantitative data to support drug development professionals.
Introduction to Emtricitabine and the Need for Isotopic Labeling
Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) that is a cornerstone in the treatment and prevention of HIV infection.[1][2] Accurate quantification of Emtricitabine in biological matrices is paramount for determining its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing patient adherence to treatment regimens.
Stable isotope labeling is a powerful technique in which non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are incorporated into a drug molecule.[2] this compound is chemically identical to Emtricitabine but has a greater mass due to the inclusion of these heavy isotopes. This mass difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard for quantitative analysis.[3] The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification.
Core Applications in Research
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Emtricitabine in various biological samples, including plasma, and dried blood spots.[3][4][5]
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. By using this compound as an internal standard, researchers can accurately measure the concentration of Emtricitabine in biological samples over time after administration. This data is crucial for determining key PK parameters such as half-life, peak plasma concentration (Cmax), and area under the curve (AUC).
Therapeutic Drug Monitoring (TDM)
TDM is the clinical practice of measuring specific drug concentrations in a patient's bloodstream at timed intervals. This is particularly important for antiretroviral drugs like Emtricitabine to ensure that drug levels are within the therapeutic window – high enough to be effective but not so high as to cause toxicity. The use of this compound in LC-MS/MS assays provides the necessary accuracy and precision for reliable TDM.[2]
Metabolic Studies
While Emtricitabine is largely excreted unchanged, understanding its metabolic fate is important. Stable isotope-labeled compounds can be used to trace the metabolic pathways of a drug. By administering this compound, researchers can more easily identify and quantify its metabolites in complex biological matrices using mass spectrometry.
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of Emtricitabine using this compound as an internal standard.
Table 1: Mass Spectrometric Parameters for Emtricitabine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Emtricitabine | 248.1 | 130.1 | Positive |
| This compound | 251.1 | 133.1 | Positive |
Data sourced from multiple bioanalytical method validation studies.[5][6]
Table 2: Pharmacokinetic Parameters of Emtricitabine in Adults
| Parameter | Value | Units |
| Plasma Half-life | ~10 | hours |
| Bioavailability | 93 (capsule) | % |
| Protein Binding | <4 | % |
| Volume of Distribution | 1.4 | L/kg |
| Renal Clearance | ~86 | % of dose |
These are general parameters and can vary based on the patient population and study design.
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS assay for the quantification of Emtricitabine in human plasma using this compound as an internal standard.
Materials and Reagents
-
Emtricitabine reference standard
-
This compound internal standard
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of Emtricitabine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Emtricitabine stock solution in a 50:50 methanol:water mixture to create working standards for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QCs at various concentrations.
Sample Preparation (Solid Phase Extraction)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex again.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation of Emtricitabine from endogenous plasma components.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transitions specified in Table 1.
Data Analysis
The concentration of Emtricitabine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression model.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in research.
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Metabolic pathway of Emtricitabine.
Conclusion
This compound is an indispensable tool in the research and development of Emtricitabine-based therapies. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic analysis, therapeutic drug monitoring, and metabolism studies. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for scientists and researchers in the field of antiretroviral drug development.
References
- 1. Pharmacokinetic Model of Tenofovir and Emtricitabine and Their Intracellular Metabolites in Patients in the ANRS 134-COPHAR 3 Trial Using Dose Records - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenofovir, emtricitabine, lamivudine and dolutegravir concentrations in plasma and urine following drug intake cessation in a randomized controlled directly observed pharmacokinetic trial to aid point-of-care testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Emtricitabine-13C,15N2: Physical and Chemical Properties for Researchers
This technical guide provides a comprehensive overview of the core physical and chemical properties of Emtricitabine-13C,15N2, a stable isotope-labeled version of the antiretroviral drug Emtricitabine. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in areas such as pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative analysis.
Core Physical and Chemical Properties
The incorporation of stable isotopes, specifically one Carbon-13 and two Nitrogen-15 atoms, into the Emtricitabine molecule results in a compound with a higher molecular weight than its unlabeled counterpart. This mass difference is the basis for its utility in mass spectrometry-based analytical methods. While the isotopic labeling does not significantly alter the fundamental chemical reactivity, it can have minor effects on some physical properties.
Quantitative Data Summary
The key physical and chemical properties of this compound and unlabeled Emtricitabine are summarized in the table below for easy comparison.
| Property | This compound | Emtricitabine (unlabeled) |
| CAS Number | 1217820-69-3[1] | 143491-57-0[1] |
| Molecular Formula | ¹³CC₇H₁₀FN¹⁵N₂O₃S[1] | C₈H₁₀FN₃O₃S |
| Molecular Weight | 250.23 g/mol [2][3][4][5][6] | 247.25 g/mol [5] |
| Accurate Mass | 250.0401[1] | 247.0478 |
| Melting Point | 218-220°C | 153-157°C |
| Solubility | Slightly soluble in Acetonitrile and Methanol. | Water: 112 mg/mL |
| Appearance | Solid | White to off-white solid |
| Isotopic Purity | Typically ≥98% | Not Applicable |
Mechanism of Action: Intracellular Activation and HIV-1 Reverse Transcriptase Inhibition
Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI).[1][2][7] Its antiviral activity is dependent on its intracellular conversion to the active triphosphate form, emtricitabine 5'-triphosphate.[8][9] This process is mediated by host cellular kinases. Emtricitabine 5'-triphosphate then competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into newly synthesized viral DNA by the HIV-1 reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the emtricitabine moiety leads to the termination of the DNA chain, thus halting viral replication.[8][9]
The following diagram illustrates the intracellular phosphorylation pathway of Emtricitabine.
Experimental Protocols for Characterization
The following protocols provide a general framework for the analytical characterization of this compound. Specific parameters may require optimization based on the instrumentation and analytical goals.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the chemical purity of Emtricitabine and its labeled counterpart.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.3) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical starting point is a ratio of 85:15 (buffer:acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Analysis: Inject a defined volume (e.g., 20 µL) of the sample solution into the HPLC system. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Confirmation of Isotopic Labeling and Purity
Mass spectrometry is essential for confirming the correct mass and isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
LC Conditions: Similar to the HPLC method described above, to separate the analyte from any potential impurities before it enters the mass spectrometer.
-
MS Parameters:
-
Full Scan Analysis: Acquire full scan mass spectra to determine the molecular weight of the labeled compound. The expected [M+H]⁺ ion for this compound is m/z 251.04.
-
Isotopic Distribution: Analyze the isotopic pattern of the molecular ion peak. The relative abundance of the M+1, M+2, etc., peaks will confirm the presence and enrichment of the ¹³C and ¹⁵N isotopes.
-
Tandem MS (MS/MS): Fragment the parent ion (m/z 251.04) and analyze the resulting product ions to confirm the structural integrity of the molecule and the location of the labels if necessary.
-
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the chemical structure and the position of the isotopic labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄.
-
¹H NMR: The ¹H NMR spectrum will show the signals for all the hydrogen atoms in the molecule. The integration of these signals should be consistent with the number of protons in the structure. The coupling patterns can help to confirm the connectivity of the atoms.
-
¹³C NMR: The ¹³C NMR spectrum will show a signal for each unique carbon atom. The signal corresponding to the ¹³C-labeled carbon will be significantly enhanced. Due to ¹³C-¹⁵N coupling, the signals of carbons adjacent to the ¹⁵N-labeled nitrogens may show splitting, providing further confirmation of the labeling.
-
¹⁵N NMR: Direct detection of ¹⁵N can be performed to confirm the presence of the nitrogen isotopes, although this is often less routine than ¹H and ¹³C NMR.
-
Sample Preparation: Dissolve a sufficient amount of the sample (typically 1-10 mg) in the deuterated solvent.
The following diagram outlines a general workflow for the analytical characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biological Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. nucleosyn.com [nucleosyn.com]
- 4. Characterization of tenofovir, tenofovir disoproxil fumarate and emtricitabine in aqueous solutions containing sodium ions using ESI-MS, NMR and Ab initio calculations (Journal Article) | OSTI.GOV [osti.gov]
- 5. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological considerations for tenofovir and emtricitabine to prevent HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Stable Isotope Labeling in Emtricitabine Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emtricitabine (FTC), a cornerstone of antiretroviral therapy, is a nucleoside reverse transcriptase inhibitor (NRTI) effective against HIV-1 and HBV. Accurate quantification of emtricitabine in biological matrices is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Stable isotope labeling has emerged as an indispensable tool in the bioanalysis of emtricitabine, providing a robust and precise method for its quantification. This technical guide delves into the core purpose of stable isotope labeling in emtricitabine research, providing detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.
The primary purpose of using stable isotope-labeled (SIL) emtricitabine, such as ¹³C,¹⁵N₂-Emtricitabine, is to serve as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] An SIL internal standard is considered the gold standard because it shares nearly identical physicochemical properties with the unlabeled analyte.[1] This ensures that any variations during sample preparation—such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response—affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.[1]
Core Applications of Stable Isotope Labeled Emtricitabine
The use of stable isotope-labeled emtricitabine is crucial in several key areas of drug development and clinical research:
-
Pharmacokinetic (PK) Studies: Accurate determination of drug absorption, distribution, metabolism, and excretion (ADME) relies on precise measurement of drug concentrations over time. SIL-emtricitabine enables the generation of high-quality PK data.
-
Bioequivalence (BE) Studies: Demonstrating that a generic drug performs in the same manner as the branded drug requires highly accurate and precise concentration measurements. The use of an SIL internal standard is often a regulatory expectation for such studies.
-
Therapeutic Drug Monitoring (TDM): In certain clinical scenarios, monitoring patient exposure to emtricitabine can help optimize dosing and improve therapeutic outcomes. SIL-based assays provide the necessary reliability for clinical decision-making.
-
Metabolite Identification and Quantification: Stable isotopes can be used as tracers to help identify and quantify metabolites of emtricitabine in complex biological matrices.
Emtricitabine's Mechanism of Action and Metabolism
To appreciate the context of its analysis, it is essential to understand the mechanism of action and metabolic fate of emtricitabine.
Mechanism of Action
Emtricitabine is a synthetic nucleoside analog of cytidine.[2] To exert its antiviral effect, it must be phosphorylated intracellularly to its active form, emtricitabine 5'-triphosphate (FTC-TP).[2][3] FTC-TP competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase enzyme.[2][4] The incorporation of FTC-TP leads to chain termination, thus halting viral DNA synthesis and replication.[2][4]
Caption: Intracellular activation pathway of emtricitabine.
Metabolic Pathway
Emtricitabine is primarily excreted unchanged in the urine.[4] A smaller portion of the drug is metabolized into minor metabolites. The main metabolic pathways involve oxidation of the thiol moiety to form 3'-sulfoxide diastereomers and conjugation with glucuronic acid to form a 2'-O-glucuronide.[4][5]
Caption: Major metabolic pathways of emtricitabine.
Synthesis of Stable Isotope Labeled Emtricitabine
The synthesis of ¹³C,¹⁵N₂-Emtricitabine is a multi-step process that introduces the stable isotopes into the 5-fluorocytosine base prior to its coupling with the chiral oxathiolane ring. While specific proprietary synthesis methods may vary, a general conceptual pathway involves the synthesis of labeled 5-fluorocytosine from precursors containing ¹³C and ¹⁵N atoms. This labeled base is then coupled with a protected and activated oxathiolane intermediate to form the final labeled nucleoside analog.
Experimental Protocol: Quantification of Emtricitabine in Human Plasma
The following is a detailed methodology for the simultaneous quantification of emtricitabine and tenofovir in human plasma using stable isotope-labeled internal standards, adapted from Delahunty et al.[1]
Materials and Reagents
-
Analytes: Emtricitabine (FTC)
-
Internal Standard: ¹³C,¹⁵N₂-Emtricitabine (Iso-FTC)
-
Reagents: Acetonitrile (HPLC grade), Acetic Acid (glacial), Trifluoroacetic Acid (TFA), Deionized Water, Human Plasma (EDTA)
Instrumentation
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
MS/MS Detector: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: Synergi Polar-RP, 2.0 x 150mm
Sample Preparation
-
Spiking: To 250 µL of human plasma, add the internal standard solution (Iso-FTC).
-
Protein Precipitation: Add trifluoroacetic acid to the plasma sample to precipitate proteins.
-
Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Extraction: Collect the supernatant.
-
Injection: Directly inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
Mobile Phase: 3% Acetonitrile / 1% Acetic Acid in deionized water
-
Flow Rate: 200 µL/min
-
Ionization Mode: ESI Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Caption: Bioanalytical workflow for emtricitabine quantification.
Quantitative Data and Method Validation
The use of ¹³C,¹⁵N₂-Emtricitabine as an internal standard allows for the development of highly reliable and validated bioanalytical methods. The following tables summarize key quantitative data from a validated LC-MS/MS assay.[1]
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Emtricitabine (FTC) | 248 | 130 |
| ¹³C,¹⁵N₂-Emtricitabine (Iso-FTC) | 251 | 133 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 10 ng/mL to 1500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Accuracy | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy | Within ±15% (±20% at LLOQ) |
| Intra-day Precision | Within ±15% (±20% at LLOQ) |
| Inter-day Precision | Within ±15% (±20% at LLOQ) |
Conclusion
Stable isotope labeling is a critical technology in the development and clinical application of emtricitabine. The use of ¹³C,¹⁵N₂-emtricitabine as an internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision in quantification. This technical guide has outlined the fundamental purpose of this technique, provided insights into the drug's mechanism and metabolism, and detailed a validated experimental protocol. For researchers and drug development professionals, the principles and methodologies described herein are fundamental to generating the high-quality data required for regulatory submissions and advancing our understanding of emtricitabine pharmacokinetics and therapeutic efficacy.
References
- 1. Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of a long acting nanoformulated emtricitabine ProTide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Technical Guide to Isotopic Purity Requirements for Emtricitabine-13C,15N2
For Immediate Release
This technical guide provides a comprehensive overview of the isotopic purity requirements for Emtricitabine-13C,15N2, a critical stable isotope-labeled internal standard (SIL-IS) for researchers, scientists, and drug development professionals. Ensuring the isotopic purity of SIL-IS is paramount for the accuracy and reliability of bioanalytical data in preclinical and clinical studies. This document outlines the regulatory expectations, analytical methodologies for purity determination, and best practices for the use of this compound in quantitative analysis.
The Critical Role of Isotopic Purity in Bioanalysis
This compound serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays to precisely quantify the antiretroviral drug Emtricitabine in biological matrices. The structural identity and co-elution of the SIL-IS with the unlabeled analyte allow for the correction of variability during sample preparation and analysis, such as extraction efficiency and matrix effects.
However, the accuracy of this correction is directly dependent on the isotopic purity of the SIL-IS. The presence of unlabeled Emtricitabine as an impurity in the this compound can lead to an overestimation of the analyte concentration, compromising the integrity of pharmacokinetic and toxicokinetic data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for high isotopic purity of SIL-IS used in regulated bioanalysis.
Quantitative Isotopic Purity Specifications
While specific isotopic purity requirements are not universally mandated in fixed percentages by regulatory guidelines, the industry standard for high-quality SIL-IS is an isotopic enrichment of >99% . The concentration of the unlabeled analyte should be negligible and not interfere with the determination of the lower limit of quantification (LLOQ) of the bioanalytical method.
The isotopic purity of this compound is typically characterized by the manufacturer and detailed in the Certificate of Analysis (CoA). Researchers should always refer to the lot-specific CoA for precise specifications.
Table 1: Typical Isotopic Purity Specifications for this compound
| Parameter | Specification | Method of Analysis |
| Isotopic Enrichment | > 99% for ¹³C and ¹⁵N | Mass Spectrometry, NMR Spectroscopy |
| Chemical Purity | > 98% | HPLC, LC-MS |
| Unlabeled Emtricitabine | < 0.1% | LC-MS/MS |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for this compound involves sophisticated analytical techniques, primarily high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry-Based Isotopic Enrichment Analysis
Methodology: Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a powerful technique to determine the isotopic distribution and enrichment of this compound.
Protocol Outline:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL).
-
Prepare a corresponding solution of unlabeled Emtricitabine as a reference.
-
-
LC-HRMS Analysis:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-500.
-
Resolution: > 60,000.
-
Data Analysis: Extract the ion chromatograms for the unlabeled Emtricitabine (m/z 248.05) and the labeled this compound (m/z 251.05). Analyze the mass spectra to determine the relative abundance of each isotopologue and calculate the isotopic enrichment, correcting for the natural abundance of isotopes.
-
-
NMR Spectroscopy for Isotopic Purity Confirmation
Methodology: ¹³C and ¹⁵N NMR spectroscopy can provide direct evidence of the position and extent of isotopic labeling.
Protocol Outline:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) to a final concentration of 5-10 mg/mL in an NMR tube.
-
-
NMR Analysis:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe for ¹³C and ¹⁵N detection.
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum. The presence of a signal corresponding to the labeled carbon position with a significant increase in intensity compared to a spectrum of the unlabeled compound confirms ¹³C enrichment. The coupling between the labeled ¹³C and ¹⁵N atoms can also be observed.
-
-
¹⁵N NMR:
-
Acquire a proton-decoupled ¹⁵N NMR spectrum. The chemical shifts of the labeled nitrogen atoms will confirm their position in the molecule.
-
-
Data Analysis: The isotopic enrichment can be estimated by comparing the integral of the signals from the labeled and unlabeled positions (if detectable) or by analyzing the satellite peaks arising from ¹³C-¹³C or ¹³C-¹⁵N coupling.
-
Visualizing the Workflow and Logical Relationships
To facilitate a clear understanding of the processes involved, the following diagrams, created using the DOT language, illustrate the workflow for isotopic purity determination and the logical relationship of using a SIL-IS in a bioanalytical method.
Conclusion
The use of this compound with confirmed high isotopic purity is fundamental to the generation of reliable and accurate bioanalytical data for Emtricitabine. Researchers and drug development professionals must diligently assess the isotopic purity of their internal standards, employing robust analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy. Adherence to these principles ensures data integrity and supports confident decision-making throughout the drug development lifecycle.
Commercial Suppliers and Technical Guide for Emtricitabine-13C,15N2
For researchers, scientists, and drug development professionals requiring isotopically labeled Emtricitabine for use as an internal standard in quantitative analysis, several commercial suppliers offer Emtricitabine-13C,15N2. This guide provides a summary of available suppliers, their product specifications, and a detailed experimental protocol for a common application.
Commercial Suppliers
A number of chemical suppliers provide this compound for research purposes. The following table summarizes the key information for some of these suppliers. Please note that availability and specific product details may vary and should be confirmed on the respective supplier's website.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Additional Information |
| LGC Standards [1] | This compound | 1217820-69-3 | C7(13C)H10FN(15N)2O3S | 250.23 | Certificate of Analysis available. Pack sizes include 0.5 mg and 5 mg.[1] |
| MedchemExpress [2] | This compound | 1217820-69-3 | Not Specified | Not Specified | Available in 500 µg pack size. A data sheet and handling instructions are available.[2] |
| Santa Cruz Biotechnology [3] | This compound | 1217820-69-3 | C7(13C)H10FN(15N)2O3S | 250.23 | Certificate of Analysis available for lot-specific data.[3] |
| Pharmaffiliates | Emtricitabine Carboxylic Acid-13C,15N2 | Not Specified | C7(13C)H8FN(15N)2O4S | 264.21 | This is an impurity of Emtricitabine.[4][5] |
| Cortex Biochem [6] | This compound | Not Specified | Not Specified | Not Specified | Product is listed but may not be available for sale.[6] |
| Erfa Sa [7] | This compound | Not Specified | Not Specified | Not Specified | Product is listed but may not be available for sale.[7] |
| Elex Biotech LLC [8] | This compound | Not Specified | Not Specified | Not Specified | Product is listed but may not be available for sale.[8] |
Physicochemical Properties
| Property | Value |
| Chemical Name | 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-13C,15N2[3] |
| CAS Number | 1217820-69-3[1][2][3] |
| Molecular Formula | C7(13C)H10FN(15N)2O3S[3] |
| Molecular Weight | 250.23 g/mol [3] |
| Appearance | Solid |
| Storage | Recommended storage conditions are typically provided in the Certificate of Analysis.[2] |
Experimental Protocol: Quantification of Emtricitabine in Plasma using LC/MS/MS
The following is a detailed methodology for the simultaneous assay of Tenofovir (TFV) and Emtricitabine (FTC) in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) with isotopically labeled internal standards. This protocol is based on the method described by Delahunty T, et al. (2009).[3]
Materials and Reagents
-
Analytes: Tenofovir (TFV) and Emtricitabine (FTC)
-
Internal Standards: 13C-labeled TFV (Iso-TFV) and This compound (Iso-FTC)
-
Reagents: Trifluoroacetic acid, Acetonitrile (3%), Acetic acid (1%, aqueous)
-
Patient Samples: EDTA plasma
Sample Preparation
-
Add a known amount of the internal standards (Iso-TFV and Iso-FTC) to the patient's EDTA plasma sample.
-
Add trifluoroacetic acid to the plasma sample to precipitate proteins.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Collect the resulting supernatant (deproteinated extract).
LC/MS/MS Analysis
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
Data Analysis
-
Plot the abundance ratios of the analyte to the internal standard against the specified concentrations.
-
The linearity of the concentration curves for both analytes is expected to be in the range of 10 ng/mL to 1500 ng/mL for a 250 µL plasma extraction.[3]
-
The lower limit of quantification (LLOQ) for both analytes is 10 ng/mL.[3]
Visualizations
Caption: Workflow for the quantification of Emtricitabine in plasma.
Caption: Role of labeled Emtricitabine as an internal standard.
References
- 1. This compound | CAS 1217820-69-3 | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantitation of Emtricitabine in Dried Blood Spots Using a Labeled Standard
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of emtricitabine (FTC), a key antiretroviral medication, in human dried blood spots (DBS). The method utilizes a stable isotope-labeled internal standard (SIL-IS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurement. This minimally invasive DBS sampling technique is ideal for therapeutic drug monitoring and pharmacokinetic studies, particularly in resource-limited settings. The described protocol has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for clinical research and drug development applications.
Introduction
Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment and prevention of HIV infection.[1][2] Monitoring its concentration in patients is crucial for ensuring therapeutic efficacy and adherence. Dried blood spot (DBS) sampling offers a significant advantage over traditional venous blood collection as it is minimally invasive, requires a small sample volume, and simplifies sample storage and transportation.[1][2][3] This application note provides a detailed protocol for the quantitation of emtricitabine in DBS samples using a highly specific and sensitive LC-MS/MS method with a stable isotope-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
Emtricitabine (FTC) reference standard
-
Emtricitabine stable isotope-labeled internal standard (FTC-IS, e.g., ¹³C,¹⁵N₂-FTC)[4][5][6]
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Human whole blood (K₂EDTA)
-
Whatman 903 Protein Saver Cards or equivalent
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of emtricitabine and the labeled internal standard in methanol.
-
Calibration Standards and Quality Controls (QCs): Serially dilute the emtricitabine stock solution with human whole blood to prepare calibration standards and quality control samples at various concentrations.
Sample Preparation: Dried Blood Spot (DBS) Collection and Extraction
-
DBS Card Preparation: Spot 25 µL of each calibration standard, QC sample, or patient whole blood onto the DBS cards.[1][7]
-
Drying: Allow the spots to air dry at room temperature for a minimum of two hours.[1][8]
-
Storage: Once dried, store the DBS cards in sealed plastic bags with desiccant packs at -20°C or -80°C for long-term storage.[1][2]
-
Extraction:
-
Punch a 3 mm disc from the center of the dried blood spot.[1][7]
-
Place the disc into a clean microcentrifuge tube.
-
Add an appropriate volume of extraction solvent (e.g., methanol) containing the labeled internal standard.[1][7]
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometry:
Quantitative Data Summary
The following tables summarize the performance characteristics of the described method, compiled from published literature.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Mean r² |
| Emtricitabine | 2.5 - 5000 | 0.9959[1] |
| Emtricitabine | 10 - 2000 | >0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%RE) | Inter-assay Accuracy (%RE) |
| LLOQ | 2.5 | ≤ 18.8 | ≤ 18.8 | ± 14.6 | ± 14.6 |
| Low | - | ≤ 12.4 | ≤ 12.4 | ± 14.5 | ± 14.5 |
| Medium | - | ≤ 12.4 | ≤ 12.4 | ± 14.5 | ± 14.5 |
| High | - | ≤ 12.4 | ≤ 12.4 | ± 14.5 | ± 14.5 |
Data adapted from Zheng et al., 2013.[1]
Table 3: Stability of Emtricitabine in Dried Blood Spots
| Storage Condition | Duration | Stability |
| Room Temperature | Up to 6 days | Stable[1][2] |
| Freeze/Thaw Cycles | 5 cycles | Stable[1][2] |
| Long-term | - | Requires -20°C or -80°C[1][2] |
Visualizations
References
- 1. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of tenofovir and emtricitabine in dried blood spots (DBS) with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Emtricitabine triphosphate in dried blood spots predicts future viremia in persons with HIV and identifies mismatch with self-reported adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of Emtricitabine-13C,15N2 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of stock and working solutions of Emtricitabine-13C,15N2. This stable isotope-labeled (SIL) compound is primarily used as an internal standard (IS) for the quantitative bioanalysis of emtricitabine in complex biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] Adherence to this protocol will ensure the accuracy, precision, and reliability of analytical results.
Compound Data Summary
A summary of the key quantitative and qualitative data for this compound is presented below. This information is critical for accurate preparation and proper storage.
| Parameter | Data | Source(s) |
| Compound Name | This compound | [1][2][4] |
| Alternate Names | (-)-FTC-13C,15N2; BW 1592-13C,15N2 | [2] |
| CAS Number | 1217820-69-3 | [2][4] |
| Molecular Formula | C₇(¹³C)H₁₀FN(¹⁵N)₂O₃S | [2] |
| Molecular Weight | ~250.23 g/mol | [2] |
| Physical Form | Solid | [4] |
| Recommended Solvents | Methanol, Acetonitrile (Slightly Soluble) | [4][5] |
| Recommended Stock Conc. | 1.0 mg/mL | [5] |
| Storage (Solid) | -20°C, Hygroscopic, Store under Inert Atmosphere | [4] |
| Storage (Solutions) | -20°C in tightly sealed containers | [5] |
Experimental Protocols
The following protocols outline the step-by-step procedures for preparing high-quality stock and working solutions of this compound.
Materials and Equipment
-
This compound solid material
-
Analytical balance (readable to at least 0.01 mg)
-
HPLC or LC-MS grade Methanol
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated precision pipettes and sterile tips
-
Amber glass vials with Teflon-lined screw caps
-
Vortex mixer
-
Sonicator bath
Protocol for Stock Solution Preparation (1.0 mg/mL)
This protocol describes the preparation of a primary stock solution at a concentration of 1.0 mg/mL.
-
Pre-Equilibration: Allow the container of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation, as the compound is hygroscopic.[4]
-
Weighing: Accurately weigh approximately 1.0 mg of the this compound solid using an analytical balance and transfer it into a 1.0 mL Class A volumetric flask. Record the exact weight.
-
Solvent Addition: Add approximately 0.7 mL of methanol to the volumetric flask.
-
Dissolution: Cap the flask and vortex gently to mix. Sonicate the solution for 5-10 minutes to ensure complete dissolution of the solid.
-
Final Volume Adjustment: Once the solid is fully dissolved and the solution is at room temperature, carefully add methanol to the flask until the bottom of the meniscus reaches the 1.0 mL calibration mark.
-
Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into a clearly labeled amber glass vial with a Teflon-lined cap. Store the solution in a freezer at -20°C.[5]
Protocol for Working Solution Preparation
Working solutions are prepared by serially diluting the stock solution to a concentration appropriate for spiking into analytical samples. The final concentration should be optimized for the specific analytical method and the expected analyte concentration range.[6]
Example: Preparation of a 1.0 µg/mL Working Internal Standard Solution
-
Intermediate Dilution:
-
Allow the 1.0 mg/mL stock solution to thaw and equilibrate to room temperature.
-
Pipette 100 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
This creates an intermediate solution of 10 µg/mL.
-
-
Final Working Solution:
-
Pipette 1.0 mL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent (typically the same solvent used for sample reconstitution, e.g., 50:50 Methanol:Water).
-
This creates the final working solution of 1.0 µg/mL. This solution is then added to all calibration standards, quality controls, and unknown samples during the sample preparation process.[3]
-
Preparation Workflow
The following diagram illustrates the logical workflow from the solid compound to the final working solution ready for use in bioanalysis.
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. This compound | 1217820-69-3 [m.chemicalbook.com]
- 5. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application of Emtricitabine-13C,15N2 in Therapeutic Drug Monitoring
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Emtricitabine (FTC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) in the treatment and prevention of HIV infection.[1][2] Therapeutic Drug Monitoring (TDM) of emtricitabine, the practice of measuring drug concentrations in blood, can be a valuable tool to optimize treatment efficacy and minimize toxicity in certain clinical situations.[3][4] The use of a stable isotope-labeled internal standard, such as Emtricitabine-13C,15N2, is critical for the development of accurate and precise bioanalytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for TDM.[5][6] This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of emtricitabine.
Principle of Method
The quantification of emtricitabine in biological matrices, typically plasma, is achieved by LC-MS/MS. This technique offers high sensitivity and selectivity. The method involves the addition of a known concentration of this compound as an internal standard (IS) to the patient sample. The stable isotope-labeled IS is chemically identical to the analyte (emtricitabine) but has a different mass due to the incorporation of heavy isotopes (¹³C and ¹⁵N).[5][6] This allows for its differentiation from the endogenous analyte by the mass spectrometer. The IS co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization efficiency, thus correcting for variations in sample preparation and instrument response. The concentration of emtricitabine in the sample is determined by comparing the peak area ratio of the analyte to the IS against a calibration curve.
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of emtricitabine in human plasma using this compound as an internal standard. The data is compiled from various published methods.[5][6]
Table 1: LC-MS/MS Method Parameters for Emtricitabine Quantification
| Parameter | Typical Value |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Biological Matrix | Human Plasma (EDTA) |
| Internal Standard | This compound |
| Sample Preparation | Protein Precipitation or Solid Phase Extraction |
| Chromatographic Column | C18 Reverse Phase |
| Mobile Phase | Acetonitrile/Water with Formic Acid or Acetic Acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Transitions (m/z) | Emtricitabine: 248 -> 130; this compound: 251 -> 133 |
Table 2: Method Validation Parameters
| Parameter | Typical Range |
| Linearity Range | 10 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% (± 20% at LLOQ) |
| Extraction Recovery | > 85% |
Experimental Protocols
Materials and Reagents
-
Emtricitabine analytical standard
-
This compound (Internal Standard)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid or acetic acid
-
Human plasma (blank, from drug-free donors)
-
Solid Phase Extraction (SPE) cartridges (if applicable)
-
Trifluoroacetic acid (for protein precipitation)
Preparation of Stock and Working Solutions
-
Emtricitabine Stock Solution (1 mg/mL): Accurately weigh and dissolve emtricitabine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the emtricitabine stock solution in methanol/water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution in methanol to a final concentration (e.g., 100 ng/mL).
Sample Preparation: Protein Precipitation Method[5][6]
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile or trifluoroacetic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
Sample Preparation: Solid Phase Extraction (SPE) Method[7][8]
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a clean tube.
-
Add 50 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Load the entire mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 analytical column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization: ESI in positive mode.
-
MRM Transitions:
-
Emtricitabine: 248.1 → 130.1
-
This compound: 251.1 → 133.1
-
Data Analysis
-
Integrate the peak areas for both emtricitabine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of emtricitabine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Mechanism of Action of Emtricitabine
References
- 1. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Therapeutic Drug Monitoring (TDM) [clinicalinfo.hiv.gov]
- 4. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 5. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Simultaneous Analysis of Tenofovir and Emtricitabine
Introduction
Tenofovir and Emtricitabine are cornerstone antiretroviral agents, classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). They are frequently co-formulated in fixed-dose combinations, such as Truvada® (Tenofovir Disoproxil Fumarate/Emtricitabine) and Descovy® (Tenofovir Alafenamide/Emtricitabine), for the treatment and prevention of Human Immunodeficiency Virus (HIV) infection. The simultaneous analysis of these compounds is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies in clinical research, and therapeutic drug monitoring. This document provides detailed protocols for three distinct analytical methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Spectrophotometry.
Tenofovir, a nucleotide analogue, and Emtricitabine, a nucleoside analogue, are both prodrugs that require intracellular phosphorylation to their active triphosphate forms. These active metabolites compete with natural deoxynucleotides and act as chain terminators when incorporated into viral DNA, thereby inhibiting the HIV reverse transcriptase enzyme.[1]
Caption: Mechanism of action for Tenofovir and Emtricitabine.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note: This RP-HPLC method with UV detection is a robust, accurate, and precise technique for the simultaneous quantification of Tenofovir and Emtricitabine in bulk powders and pharmaceutical tablet dosage forms. It is widely used for quality control assays and content uniformity testing. The method separates the analytes on a C8 or C18 column, followed by detection at a specific UV wavelength.[2]
Caption: General workflow for HPLC analysis.
Experimental Protocol
-
Instrumentation: An HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector, a C8 or C18 analytical column (e.g., Zorbax SB-C8, 5 μm, 4.6 × 250 mm or Hyperclone C18, 5µm, 250mm x 4.6mm), and data acquisition software.[2]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Disodium hydrogen phosphate or Potassium dihydrogen phosphate (Analytical Grade)
-
Triethylamine (TEA)
-
Orthophosphoric acid
-
High-purity distilled water
-
-
Mobile Phase Preparation:
-
Option A: A mixture of 50 mM disodium hydrogen phosphate and acetonitrile (50:50, v/v). Add 0.1% triethylamine (TEA) and adjust the pH to 6.0 with orthophosphoric acid.
-
Option B: A mixture of potassium dihydrogen phosphate buffer (pH 2.5, adjusted with orthophosphoric acid) and methanol (35:65 v/v).[2]
-
Filter the prepared mobile phase through a 0.45 µm membrane filter and degas by sonication before use.
-
-
Chromatographic Conditions:
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions (e.g., 1000 µg/mL) of Tenofovir and Emtricitabine by accurately weighing the reference standards and dissolving them in a suitable solvent like high-purity distilled water or methanol.[3]
-
From these stock solutions, prepare a series of working standard solutions of different concentrations by serial dilution with the mobile phase to construct a calibration curve.
-
-
Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder 20 tablets to determine the average tablet weight.
-
Accurately weigh a quantity of the powder equivalent to one tablet (e.g., containing 300 mg Tenofovir DF and 200 mg Emtricitabine).
-
Transfer the powder to a 100 mL volumetric flask, add approximately 50 mL of a suitable solvent (e.g., distilled water or methanol), and sonicate for 15 minutes to ensure complete dissolution.[3]
-
Make up the volume to 100 mL with the same solvent. Filter the solution through a 0.45 µm filter.
-
Perform further dilutions with the mobile phase to bring the concentration within the linear range of the calibration curve.[3]
-
Method Validation Summary
| Parameter | Tenofovir | Emtricitabine | Reference(s) |
| Linearity Range (µg/mL) | 0.3 - 100 | 0.8 - 80 | |
| 45 - 105 | 30 - 70 | [2] | |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [2] |
| LOD (µg/mL) | 0.034 | 0.091 | |
| LOQ (µg/mL) | 0.114 | 0.303 | |
| Accuracy (% Recovery) | 99.88% - 100.04% | 99.94% - 101.60% | [4] |
| Precision (%RSD) | < 2% | < 2% | [2][5] |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: This LC-MS/MS method offers high sensitivity and selectivity for the simultaneous determination of Tenofovir and Emtricitabine in biological matrices such as human plasma.[6] It is the gold standard for bioequivalence, pharmacokinetic, and therapeutic drug monitoring studies. The method involves sample extraction, followed by rapid chromatographic separation and detection using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring unique precursor-to-product ion transitions for each analyte.[1][6]
Caption: General workflow for LC-MS/MS bioanalysis.
Experimental Protocol
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chemicals and Reagents:
-
Chromatographic and Mass Spectrometric Conditions:
-
Preparation of Standard and QC Samples:
-
Prepare stock solutions of Tenofovir, Emtricitabine, and the Internal Standard in a suitable solvent.
-
Spike blank human plasma with working standard solutions to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation from Plasma:
-
Protein Precipitation (PPT): To a 250 µL plasma sample, add the internal standard solution. Add trifluoroacetic acid or acetonitrile to precipitate proteins. Vortex and then centrifuge at high speed.[1]
-
Solid Phase Extraction (SPE): Alternatively, use an SPE cartridge for a cleaner extraction. Condition the cartridge, load the plasma sample, wash away interferences, and elute the analytes with an appropriate solvent.[6]
-
Transfer the supernatant (from PPT) or the evaporated and reconstituted eluate (from SPE) to an autosampler vial for injection.[1][6]
-
Method Validation Summary
| Parameter | Tenofovir | Emtricitabine | Reference(s) |
| Linearity Range (ng/mL) | 10 - 600 | 25 - 2,500 | [6] |
| 10 - 1500 | 10 - 1500 | [1] | |
| Lower LOQ (ng/mL) | 10 | 10 | [1] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | [1] |
| Precision (%CV) | < 12.0% | < 15.6% | [6] |
| Mean Recovery (%) | 84.3 | 68.5 | [6] |
Method 3: UV-Spectrophotometry (Absorbance Correction Method)
Application Note: This method is a simple, rapid, and economical approach for the simultaneous estimation of Tenofovir and Emtricitabine in tablet formulations.[3][7] It is based on the principle that absorbance is additive. Wavelengths are selected where one drug has zero or minimal absorbance while the other has significant absorbance, allowing for their simultaneous determination through mathematical correction.[7] This method is suitable for routine analysis in laboratories where chromatographic equipment is unavailable.
Experimental Protocol
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[3]
-
Solvent: Methanol[7]
-
Wavelength Selection:
-
Scan standard solutions of both drugs (e.g., 10 µg/mL) individually from 200-400 nm to generate overlay spectra.
-
Identify λ1, a wavelength where Emtricitabine has significant absorbance and Tenofovir has zero or negligible absorbance (e.g., 302 nm).[7]
-
Identify λ2, a wavelength where both drugs show substantial absorbance (e.g., the λmax of Tenofovir, 261.5 nm).[7]
-
-
Preparation of Standard Solutions:
-
Prepare a standard stock solution of Tenofovir (e.g., 100 µg/mL) and Emtricitabine (e.g., 100 µg/mL) in methanol.
-
Prepare a series of dilutions for each drug to establish linearity and determine absorptivity values at the selected wavelengths.
-
-
Preparation of Sample Solution (from Tablets):
-
Prepare a filtered stock solution from powdered tablets as described in the HPLC method, using methanol as the solvent.
-
Dilute this stock solution with methanol to a suitable concentration for analysis (e.g., 4 µg/mL of Tenofovir and 32 µg/mL of Emtricitabine).[7]
-
-
Analysis and Calculation:
-
Measure the absorbance of the sample solution at both selected wavelengths (λ1 and λ2).
-
The concentration of Emtricitabine (CEMT) can be calculated directly from the absorbance at λ1.
-
The absorbance at λ2 is a sum of the absorbance from both drugs. Subtract the contribution of Emtricitabine (calculated using its known absorptivity at λ2 and the concentration determined in the previous step) from the total absorbance at λ2 to find the absorbance due to Tenofovir.
-
Calculate the concentration of Tenofovir (CTAF/TDF) using its absorptivity value at λ2.
-
Method Validation Summary
| Parameter | Tenofovir Alafenamide | Emtricitabine | Reference(s) |
| Linearity Range (µg/mL) | 2 - 10 | 16 - 80 | [7] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [3] |
| Accuracy (% Recovery) | 98.90% - 101.37% | 99.42% - 101.21% | [7] |
| Precision (%RSD) | < 2% | < 2% | [3] |
References
- 1. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Spectrophotometric simultaneous determination of Tenofovir disoproxil fumarate and Emtricitabine in combined tablet dosage form by ratio derivative, first order derivative and absorbance corrected methods and its application to dissolution study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous determination of tenofovir and emtricitabine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
Application Note: A Robust and Sensitive Bioanalytical Method for the Quantification of Emtricitabine in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Emtricitabine.
Introduction
Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination with other antiretroviral agents for the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2][3] Accurate and reliable quantification of Emtricitabine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Emtricitabine in human plasma. The use of a stable isotope-labeled internal standard, Emtricitabine-¹³C,¹⁵N₂, ensures high accuracy and precision by compensating for variability in sample processing and matrix effects.[1][2][3]
Method Summary
This bioanalytical method employs a simple and rapid protein precipitation technique for the extraction of Emtricitabine and its stable isotope-labeled internal standard, Emtricitabine-¹³C,¹⁵N₂, from human plasma. The chromatographic separation is achieved on a reversed-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. The method has been validated according to the FDA guidelines for bioanalytical method validation.[1]
Experimental Protocols
Materials and Reagents
-
Reference Standards: Emtricitabine and Emtricitabine-¹³C,¹⁵N₂ (Internal Standard, IS).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade).
-
Water: Deionized water (18 MΩ·cm).
-
Biological Matrix: Drug-free human plasma with K₂EDTA as an anticoagulant.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Kinetex Biphenyl C18, 100 mm × 4.6 mm, 5 µm or equivalent).[4]
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of Emtricitabine and Emtricitabine-¹³C,¹⁵N₂ (IS) at a concentration of 1 mg/mL in a suitable solvent such as methanol:water (50:50, v/v).[1]
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (CC) by serially diluting the Emtricitabine stock solution with methanol:water (50:50, v/v).
-
Internal Standard Working Solution: Prepare a working solution of Emtricitabine-¹³C,¹⁵N₂ at an appropriate concentration (e.g., 1 µg/mL) by diluting the IS stock solution.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain final concentrations for the CC and QC samples. A typical calibration curve range for Emtricitabine is 20 to 5000 ng/mL.[4] QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[1][4]
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Emtricitabine-¹³C,¹⁵N₂) to each tube, except for the blank plasma.
-
Add 1 mL of acetonitrile as the precipitating agent.[5]
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 800 µL of the clear supernatant to a clean tube or a 96-well plate.[5]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with 300 µL of the mobile phase.[4]
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.[1][4]
Data Presentation
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC Conditions | |
| Column | Kinetex Biphenyl C18 (100 mm × 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in Water[4] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[4] |
| Flow Rate | 1.0 mL/min[4] |
| Gradient Program | 50% B for 1.6 min, then increase to 80% B from 1.6 to 2.2 min, then return to 50% B from 2.2 to 3.0 min.[4] |
| Injection Volume | 10 µL[1][4] |
| Column Temperature | Ambient (22-25°C)[1] |
| Autosampler Temperature | 5°C[4] |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][4] |
| MRM Transition (Emtricitabine) | m/z 248.1 → 130.1[6] |
| MRM Transition (Emtricitabine-¹³C,¹⁵N₂) | m/z 251.1 → 133.1[2][6] |
| Spray Voltage | 3200 V[1] |
| Capillary Temperature | 300°C[1] |
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Emtricitabine | 20 - 5000[4] | y = mx + c | > 0.99 |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 20[4] | < 15 | 85 - 115 | < 15 | 85 - 115 |
| LQC | 60[4] | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | 2250[4] | < 15 | 85 - 115 | < 15 | 85 - 115 |
| HQC | 3750[4] | < 15 | 85 - 115 | < 15 | 85 - 115 |
Acceptance criteria as per FDA guidelines: Precision (%CV) should not exceed 15% (20% for LLOQ), and accuracy should be within 85-115% (80-120% for LLOQ).[4]
Table 4: Recovery and Matrix Effect
| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Emtricitabine | LQC | > 85 | 85 - 115 |
| Emtricitabine | HQC | > 85 | 85 - 115 |
Table 5: Stability Data
| Stability Condition | Duration | QC Level | Stability (%) |
| Freeze-Thaw (3 cycles) | 3 cycles | LQC, HQC | 85 - 115 |
| Short-term (Benchtop) | 6 hours | LQC, HQC | 85 - 115 |
| Long-term (-80°C) | 30 days | LQC, HQC | 85 - 115 |
| Post-preparative (Autosampler) | 24 hours | LQC, HQC | 85 - 115 |
Visualizations
Caption: Overall bioanalytical workflow for Emtricitabine quantification.
Caption: Detailed workflow of the protein precipitation sample preparation.
References
- 1. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijper.org [ijper.org]
- 6. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry Analysis of Emtricitabine-13C,15N2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity with Emtricitabine-13C,15N2 in mass spectrometry experiments.
Troubleshooting Poor Signal for this compound
A diminished or absent signal for this compound can arise from several factors throughout the analytical workflow. This guide provides a systematic approach to identify and resolve common issues.
Step 1: Initial Instrument and System Check
Before delving into complex experimental parameters, it's crucial to ensure the fundamental components of your LC-MS system are functioning correctly.
Question: My signal for this compound has completely disappeared. Where do I start?
Answer: A complete loss of signal often points to a singular critical failure. A methodical check of the system is the most efficient way to diagnose the problem.[1]
Troubleshooting Workflow: No Signal
Caption: Initial troubleshooting workflow for complete signal loss.
Step 2: Investigating Low Signal Intensity
Low signal intensity, as opposed to a complete absence, often points towards issues with ionization efficiency, matrix effects, or suboptimal instrument parameters.
Question: I'm observing a weak signal for this compound. What are the likely causes?
Answer: Weak signal intensity can be attributed to a variety of factors, including inefficient ionization, ion suppression from matrix components, or incorrect mass spectrometer settings.[2][3] A systematic evaluation of your sample preparation, chromatography, and instrument parameters is necessary.
Potential Causes of Poor Signal Intensity and Corresponding Solutions
| Potential Cause | Description | Recommended Action |
| Ion Suppression | Co-eluting compounds from the sample matrix compete with this compound for ionization, reducing its signal intensity.[4][5] This is a common issue in complex matrices like plasma. | Improve sample cleanup using techniques like solid-phase extraction (SPE).[5][6] Optimize chromatographic separation to resolve the analyte from interfering matrix components. |
| Suboptimal Ionization | The settings for the ion source (e.g., spray voltage, gas flows, temperature) may not be optimal for this compound.[3][7] | Perform compound optimization (tuning) by infusing a standard solution of this compound to determine the ideal source parameters.[8][9] |
| Incorrect MS/MS Parameters | For tandem mass spectrometry, the precursor ion selection, collision energy, and product ion selection may not be optimized.[2] | Infuse the standard and optimize the collision energy to achieve a stable and abundant fragment ion. The most common transition for Emtricitabine is the loss of the cytosine moiety.[10][11][12] |
| Sample Concentration | The concentration of this compound in the sample may be too low, close to the instrument's limit of detection.[3] | If possible, concentrate the sample. Ensure that the internal standard concentration is appropriate for the expected analyte concentration range. |
| Mobile Phase Issues | Impurities in the mobile phase or inappropriate additives can lead to the formation of adducts or suppress ionization.[7][13] | Use high-purity LC-MS grade solvents and additives. Ensure proper mobile phase preparation and pH. |
| Instrument Contamination | Contamination in the ion source, transfer optics, or mass analyzer can lead to poor signal transmission.[2] | Regularly clean and maintain the mass spectrometer according to the manufacturer's recommendations. |
Troubleshooting Workflow: Low Signal
Caption: Workflow for troubleshooting low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: this compound is an isotopically labeled internal standard. The mass will be shifted compared to the unlabeled Emtricitabine.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Emtricitabine | 248.0 | 130.0 | Positive |
| This compound | 251.0 | 133.0 | Positive |
These values are based on the common fragmentation pattern where the bond between the sugar moiety and the labeled cytosine ring is cleaved.[10][11] The exact masses may vary slightly depending on the instrument calibration.
Q2: How can I assess for matrix effects and ion suppression?
A2: A common method is to perform a post-column infusion experiment.[5]
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma from a subject not dosed with the drug) onto the LC column.
-
Analysis: Monitor the signal intensity of this compound over the course of the chromatographic run.
-
Interpretation: A stable, flat baseline indicates no ion suppression. Dips in the baseline signal correspond to regions where co-eluting matrix components are causing ion suppression.[7]
Q3: What are some recommended starting points for LC-MS/MS method development for Emtricitabine?
A3: Several published methods provide good starting parameters for the analysis of Emtricitabine. While these may need to be optimized for your specific instrument and application, they offer a solid foundation.
Example LC-MS/MS Parameters from Literature
| Parameter | Setting | Reference |
| Column | Synergi Polar-RP, 2.0 x 150mm | [10] |
| Mobile Phase | 3% acetonitrile / 1% acetic acid in water (isocratic) | [10] |
| Flow Rate | 200 µL/min | [10] |
| Ionization Mode | ESI Positive | [10] |
| Spray Voltage | 3200 V | [10] |
| Capillary Temp. | 300°C | [10] |
Q4: Can the choice of internal standard affect my signal?
A4: Yes. This compound is an ideal stable isotope-labeled internal standard (SIL-IS) because it co-elutes with the unlabeled analyte and experiences similar ionization and matrix effects.[14] If you are using a different internal standard that has significantly different retention time or ionization efficiency, it may not accurately compensate for signal variability.
Signaling Pathway: Role of SIL-IS in Correcting for Signal Loss
Caption: How a stable isotope-labeled internal standard (IS) corrects for signal suppression.
References
- 1. biotage.com [biotage.com]
- 2. zefsci.com [zefsci.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Emtricitabine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of emtricitabine and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of emtricitabine and its metabolites, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor peak shape (peak tailing or fronting) for emtricitabine.
-
Question: My emtricitabine peak is showing significant tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing for basic compounds like emtricitabine is a common issue in reversed-phase HPLC.[1] The primary cause is often secondary interactions between the analyte and acidic silanol groups on the silica-based column packing material.[1] Here’s a systematic approach to troubleshoot this:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. Operating at a lower pH (e.g., around 3.0) can suppress the ionization of residual silanol groups, minimizing these secondary interactions.[1]
-
Buffer Concentration: An insufficient buffer concentration may not effectively maintain the desired pH at the column surface. Consider increasing the buffer concentration to improve peak shape.
-
Column Choice: Not all C18 columns are the same. Consider using a column with high-purity silica or one that is end-capped to reduce the number of accessible silanol groups.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting to see if the peak shape improves.
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing. Flush the column with a strong solvent or, if necessary, replace it. If you are using a guard column, replace it first as it might be the source of the problem.[2]
-
-
Question: My emtricitabine peak is fronting. What could be the cause?
Answer: Peak fronting is less common than tailing but can occur. Potential causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to a fronting peak. Whenever possible, dissolve your sample in the mobile phase.[3]
-
Column Overload: Similar to tailing, severe mass overload can also manifest as peak fronting. Try reducing the injection volume or sample concentration.[3]
-
Column Degradation: A void at the column inlet can cause peak distortion, including fronting. This may require column replacement.
-
Issue 2: Poor resolution between emtricitabine and its metabolites or other co-administered drugs.
-
Question: I am not getting adequate separation between emtricitabine and a potential degradation product. How can I improve the resolution?
Answer: Improving resolution requires optimizing several chromatographic parameters:
-
Mobile Phase Composition: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can often provide better separation of complex mixtures.
-
Column Chemistry: Consider trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for your analytes.
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.
-
Temperature: Adjusting the column temperature can alter the selectivity of the separation. Try running the analysis at a slightly higher or lower temperature.
-
Issue 3: Inconsistent retention times for emtricitabine.
-
Question: The retention time for my emtricitabine peak is shifting between injections. What should I check?
Answer: Retention time variability can be caused by several factors related to the HPLC system and the mobile phase:
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when using gradient elution or after the system has been idle.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and consistent preparation of your mobile phase, including the pH adjustment. If preparing the mobile phase by mixing online, ensure the pump's proportioning valves are functioning correctly.
-
Pump Performance: Leaks in the pump, faulty check valves, or trapped air bubbles can cause inconsistent flow rates, leading to retention time shifts. Degas your mobile phase and prime the pump to remove any air bubbles.
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Use a column oven to maintain a constant and consistent temperature.
-
Issue 4: Presence of ghost peaks in the chromatogram.
-
Question: I am seeing unexpected peaks (ghost peaks) in my chromatograms, especially during gradient runs. What is their origin and how can I eliminate them?
Answer: Ghost peaks are often due to contaminants in the mobile phase or carryover from previous injections.
-
Mobile Phase Contamination: Use high-purity solvents and freshly prepared mobile phase. Contaminants in the water or organic solvents can accumulate on the column during the initial, weaker mobile phase conditions of a gradient and then elute as the solvent strength increases.
-
Sample Carryover: If a highly concentrated sample was injected previously, you might see small peaks from that sample in subsequent runs. To mitigate this, implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between injections.
-
System Contamination: Contamination can build up in various parts of the HPLC system, such as the injector or tubing. Flushing the system with a strong solvent can help remove these contaminants.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical columns and mobile phases used for the separation of emtricitabine?
A1: Reversed-phase C18 columns are most commonly used for the analysis of emtricitabine.[4][5][6] Typical mobile phases consist of a mixture of an aqueous buffer (such as phosphate or formate) and an organic modifier like methanol or acetonitrile.[4][5] The pH of the aqueous phase is often adjusted to the acidic range (e.g., pH 3-4) to ensure good peak shape for emtricitabine.[4]
Q2: How can I separate emtricitabine from its main active metabolite, emtricitabine triphosphate (FTC-TP)?
A2: The separation of the highly polar emtricitabine triphosphate requires specific chromatographic conditions, often different from standard reversed-phase methods. Anion-exchange chromatography is a suitable technique for separating the negatively charged phosphate metabolites from the parent drug.[7]
Q3: What detection methods are most suitable for emtricitabine and its metabolites?
A3: UV detection is commonly used for the quantification of emtricitabine in pharmaceutical dosage forms, with detection wavelengths typically set around 280 nm.[4][8] For the analysis of emtricitabine and its metabolites in biological matrices like plasma, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[7][9]
Q4: What are the key considerations for sample preparation when analyzing emtricitabine in biological fluids?
A4: For plasma samples, protein precipitation is a common and straightforward sample preparation technique.[6] Solid-phase extraction (SPE) can also be employed to achieve cleaner extracts and higher sensitivity.[8] For the analysis of intracellular metabolites like FTC-TP, a more complex extraction procedure involving cell lysis is required.
Q5: Where can I find information on the stability of emtricitabine under stress conditions?
A5: Forced degradation studies are performed to assess the stability of a drug and identify its potential degradation products. Emtricitabine has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[4] These studies are crucial for developing stability-indicating analytical methods.
Quantitative Data
The following tables summarize typical chromatographic parameters and performance data for the analysis of emtricitabine from various published methods.
Table 1: HPLC Methods for Emtricitabine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) | Hypersil C18 (250 x 4.0 mm, 5 µm) | Zorbax SB CN (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM KH2PO4 (pH 6.8):Methanol:2% Acetic Acid (73:25:2) | NaH2PO4 buffer (pH 6.9):Methanol (96:4) | Methanol and Buffer (pH 4.5) - Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 280 nm | UV at 280 nm | UV at 260 nm |
| Retention Time (min) | Not Specified | ~3.9 | ~2.9 |
| Linearity Range (µg/mL) | Not Specified | Not Specified | 40 - 120 |
| Reference | [4] | [6] | [10] |
Table 2: LC-MS/MS Methods for Emtricitabine Analysis in Biological Matrices
| Parameter | Method 1 | Method 2 |
| Matrix | Human Plasma | Dried Blood Spots |
| Column | Not Specified | Thermo Biobasic AX 5µm |
| Extraction | Solid Phase Extraction | Protein Precipitation/Liquid-Liquid Extraction |
| Linearity Range (ng/mL) | 20 - 5000 | Not Specified (fmol/sample) |
| Precision (%CV) | < 4.36% | ≤ 9.8% |
| Accuracy (%Bias) | Within ±15% | Within ±3.0% |
| Reference | [9] | [7] |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Determination of Emtricitabine in Pharmaceutical Formulations
This protocol is based on a typical reversed-phase HPLC method for the quantification of emtricitabine.
1. Materials and Reagents:
-
Emtricitabine reference standard
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
HPLC grade water
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Mix 730 mL of 10 mM KH2PO4 buffer (pH adjusted to 6.8 with phosphoric acid), 250 mL of methanol, and 20 mL of 2% acetic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection: UV at 280 nm
3. Standard Solution Preparation:
-
Prepare a stock solution of emtricitabine (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
4. Sample Preparation:
-
For tablets, accurately weigh and crush a sufficient number of tablets to obtain a fine powder.
-
Transfer an amount of powder equivalent to a single dose of emtricitabine into a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of emtricitabine in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of emtricitabine.
Caption: A logical workflow for troubleshooting common HPLC peak shape issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. ijsdr.org [ijsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. Validation of an LC-MS/MS assay to simultaneously monitor the intracellular active metabolites of tenofovir, emtricitabine, and lamivudine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of emtricitabine and tenofovir in human plasma using high-performance liquid chromatography after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
How to address matrix effects in emtricitabine bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of emtricitabine.
Troubleshooting Guide
This guide addresses common issues encountered during emtricitabine bioanalysis, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing poor peak shapes (e.g., tailing or fronting) for emtricitabine in my LC-MS/MS analysis?
A1: Poor peak shapes for emtricitabine can arise from several factors related to the analytical column, mobile phase, or sample matrix.
-
Possible Causes:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material (e.g., residual silanols) can cause peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of emtricitabine, influencing its retention and peak shape.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the chromatographic process.[1]
-
-
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to check for column overload.
-
Optimize Mobile Phase: Adjust the pH of the mobile phase. Since emtricitabine is a nucleoside analogue, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often used.[2][3]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
-
Evaluate Different Column Chemistries: Consider using a column with a different stationary phase (e.g., a polar-embedded phase) to minimize secondary interactions.
-
Improve Sample Cleanup: Employ a more rigorous sample preparation technique (e.g., solid-phase extraction) to remove interfering matrix components.[4][5]
-
Q2: I am experiencing significant ion suppression for emtricitabine. How can I identify the source and mitigate it?
A2: Ion suppression is a common matrix effect in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer source, leading to a decreased signal.[6][7]
-
Identifying the Source of Ion Suppression:
-
Post-Column Infusion Experiment: This technique helps to identify regions in the chromatogram where ion suppression occurs. A solution of emtricitabine is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. A drop in the baseline signal indicates the retention time of interfering components.[1]
-
-
Mitigation Strategies:
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient profile, column chemistry) to separate emtricitabine from the suppression zones.
-
Improve Sample Preparation: More effective sample cleanup can remove the interfering components. Solid-phase extraction (SPE) is often more effective at removing phospholipids and other interfering substances than protein precipitation (PPT).[5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, thus compensating for the signal loss and ensuring accurate quantification.[2] For emtricitabine, [¹³C, ¹⁵N]-emtricitabine is a commonly used SIL-IS.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.
-
Q3: My recovery of emtricitabine is low and inconsistent. What could be the issue?
A3: Low and variable recovery can be attributed to the sample extraction procedure or analyte stability.
-
Possible Causes:
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for emtricitabine, which is a polar compound. For instance, liquid-liquid extraction (LLE) with non-polar solvents can result in poor recovery of polar analytes.
-
Analyte Degradation: Emtricitabine may be unstable in the biological matrix or during the sample preparation process.
-
Incomplete Elution (SPE): In solid-phase extraction, the elution solvent may not be strong enough to completely recover emtricitabine from the sorbent.
-
Adsorption: Emtricitabine may adsorb to plasticware during sample processing.
-
-
Troubleshooting Steps:
-
Optimize Extraction Method:
-
For PPT: Ensure the precipitating solvent is added in the correct ratio and that vortexing is adequate for complete protein removal.
-
For SPE: Evaluate different sorbents and optimize the wash and elution steps. Ensure the elution solvent has the appropriate strength and pH to elute emtricitabine.
-
For LLE: While generally not ideal for polar compounds like emtricitabine, if attempted, use a more polar extraction solvent or adjust the pH of the aqueous phase to favor partitioning into the organic layer.
-
-
Assess Analyte Stability: Perform stability experiments at each stage of the sample handling and analysis process (e.g., freeze-thaw cycles, bench-top stability).
-
Use Silanized Glassware or Low-Binding Tubes: This can minimize adsorption of the analyte to container surfaces.
-
Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS added at the beginning of the sample preparation process will account for variability in recovery.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common matrix effect observed in emtricitabine bioanalysis?
A1: The most frequently reported matrix effect for emtricitabine in biological matrices like plasma is ion suppression , particularly when using electrospray ionization (ESI) in mass spectrometry.[2][5] This is often caused by co-eluting endogenous phospholipids from the plasma matrix.
Q2: Which sample preparation technique is best for minimizing matrix effects for emtricitabine?
A2: While the optimal technique can depend on the specific assay requirements, Solid-Phase Extraction (SPE) is generally considered more effective than Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) for reducing matrix effects in emtricitabine bioanalysis.[5] SPE provides a more thorough cleanup, removing a larger extent of interfering components like phospholipids. However, PPT is a simpler and faster technique that can be adequate, especially when combined with the use of a stable isotope-labeled internal standard. LLE is often not suitable for the polar nature of emtricitabine, leading to poor recovery.
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for emtricitabine bioanalysis?
A3: A stable isotope-labeled internal standard is a form of the analyte (emtricitabine) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N). A commonly used SIL-IS for emtricitabine is [¹³C, ¹⁵N]-emtricitabine.
A SIL-IS is highly recommended because it has nearly identical physicochemical properties to emtricitabine. This means it behaves similarly during sample preparation (extraction recovery) and chromatography (retention time), and most importantly, it experiences the same degree of matrix effects (ion suppression or enhancement) in the mass spectrometer source. By using the ratio of the analyte signal to the SIL-IS signal for quantification, any variations due to matrix effects are effectively normalized, leading to more accurate and precise results.[2]
Q4: How can I quantitatively assess matrix effects in my emtricitabine assay?
A4: The matrix effect can be quantitatively evaluated by comparing the peak area of emtricitabine in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of emtricitabine in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
To account for the variability between different sources of the biological matrix, this should be tested in at least six different lots of the matrix. The precision of the internal standard-normalized matrix factor should be less than 15%.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Emtricitabine Bioanalysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). | Emtricitabine is partitioned between the aqueous sample and an immiscible organic solvent. | Emtricitabine is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte. |
| Matrix Effect Mitigation | Moderate. Can be significant ion suppression from phospholipids. | Variable. Often poor recovery for polar emtricitabine. | High. Effective removal of phospholipids and other interferences.[5] |
| Recovery | Generally good and reproducible. | Often low and variable for polar emtricitabine. | Good and consistent, but requires method optimization. |
| Speed & Simplicity | Fast and simple. | Moderately complex, can be labor-intensive. | More time-consuming and complex than PPT. |
| Cost | Low. | Low to moderate. | High. |
| Recommendation for Emtricitabine | Suitable, especially with a SIL-IS. | Not generally recommended due to low recovery. | Recommended for cleaner extracts and reduced matrix effects. |
Table 2: Quantitative Data on Matrix Effects and Recovery for Emtricitabine
| Sample Preparation Method | Matrix | Analyte/Internal Standard | Matrix Effect (% Suppression) | Recovery (%) | Reference |
| Protein Precipitation (Trifluoroacetic Acid) | Human Plasma | Emtricitabine | 17% | 73% | [2] |
| Protein Precipitation (Acetonitrile/Methanol) | Mouse Plasma | Emtricitabine | Significant ion suppression | - | [5] |
| Solid-Phase Extraction (C18) | Human Plasma | Emtricitabine | No significant matrix effect | 88.8% | [6] |
| Solid-Phase Extraction (C18) | Mouse Plasma | Emtricitabine | No significant ion suppression | 33.1% | [5] |
Note: The degree of matrix effect and recovery can vary depending on the specific protocol, LC-MS/MS system, and the biological matrix lot.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of cold acetonitrile (or methanol).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can be included to remove less polar interferences.
-
Elution: Elute emtricitabine and the internal standard with 1 mL of methanol (or an appropriate elution solvent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase as described in the PPT protocol.
Protocol 3: Liquid-Liquid Extraction (LLE) - General Protocol and Considerations for Emtricitabine
Note: LLE is generally not the preferred method for the polar analyte emtricitabine due to low extraction efficiency. The following is a general protocol; significant optimization would be required.
-
To 100 µL of plasma sample in a glass tube, add the internal standard.
-
Add a buffering agent to adjust the pH of the sample. For emtricitabine, a slightly basic pH may be required to ensure it is in a neutral form for better extraction into an organic solvent.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture of more polar solvents like dichloromethane and isopropanol).
-
Vortex or mechanically shake for 10-15 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness and reconstitute in the mobile phase.
Limitation for Emtricitabine: Due to its high polarity, emtricitabine will have a low partition coefficient in most water-immiscible organic solvents, leading to poor and potentially variable recovery.
Mandatory Visualization
Caption: Workflow for emtricitabine bioanalysis and troubleshooting matrix effects.
Caption: Strategies to mitigate matrix effects in emtricitabine bioanalysis.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
Preventing ion suppression in ESI-MS for emtricitabine quantification
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to ion suppression during the quantification of emtricitabine using Electrospray Ionization-Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the ESI-MS quantification of emtricitabine?
Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, emtricitabine, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3][4] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[5][6] In the worst-case scenario, the analyte signal may be completely suppressed, leading to false-negative results.[1]
Q2: What are the common causes of ion suppression?
Ion suppression in ESI-MS can be caused by a variety of factors, including:
-
Matrix Effects: Endogenous components in biological samples (e.g., salts, lipids, proteins) can interfere with the ionization of emtricitabine.[3][7]
-
High Analyte Concentration: At high concentrations (>10⁻⁵ M), the linearity of the ESI response can be lost, leading to self-suppression.[5]
-
Co-eluting Compounds: Other drugs or their metabolites present in the sample that elute at the same time as emtricitabine can compete for ionization.[1]
-
Mobile Phase Additives: Non-volatile buffers (e.g., phosphate) and certain ion-pairing agents (e.g., trifluoroacetic acid in negative mode) can cause ion suppression.[1]
Q3: How can I detect ion suppression in my emtricitabine analysis?
A common method to identify ion suppression is the post-column infusion experiment .[2] In this technique, a constant flow of emtricitabine standard solution is introduced into the mobile phase after the analytical column and before the MS detector. A blank matrix sample is then injected. Any dip in the constant baseline signal of emtricitabine indicates the presence of co-eluting matrix components that are causing ion suppression.[5]
Troubleshooting Guides
Problem: Low or inconsistent emtricitabine signal intensity.
This is a classic symptom of ion suppression. Follow these troubleshooting steps to identify and mitigate the issue.
Step 1: Identify the Source of Suppression.
Use the post-column infusion method described in the FAQs to determine if ion suppression is occurring and at what retention times.
Step 2: Optimize Sample Preparation.
The goal of sample preparation is to remove interfering matrix components before LC-MS analysis.[2][7] The choice of technique depends on the sample matrix and the properties of emtricitabine.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and is frequently used for emtricitabine analysis.[8][9][10][11] It can provide high and reproducible recovery.[11][12]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in reducing matrix effects.[5][7]
-
Protein Precipitation (PPT): While a simpler method, PPT is generally more prone to ion suppression compared to SPE and LLE because it is less effective at removing matrix components.[5]
Step 3: Optimize Chromatographic Conditions.
Adjusting the chromatographic method can help separate emtricitabine from interfering compounds.[5]
-
Gradient Elution: Employing a gradient elution can help to resolve emtricitabine from early-eluting, polar interferences.[10][13]
-
Column Chemistry: Using a different column chemistry (e.g., C18, HILIC) can alter selectivity and improve separation. An Atlantis T3 C18 column has been successfully used for emtricitabine separation.[13][14]
-
Flow Rate: Reducing the flow rate to the nano-liter per minute range can sometimes reduce ion suppression.[5][15]
Step 4: Modify Mass Spectrometry Parameters.
-
Ionization Mode: If using positive ion mode, consider switching to negative ion mode (or vice-versa) if emtricitabine can be ionized effectively. This may reduce interference from compounds that ionize preferentially in one mode.[4][5]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[3][4][5] If your instrument has an APCI source, it may be a viable alternative.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Emtricitabine in Human Plasma
This protocol is based on methodologies described in the literature for the extraction of emtricitabine from plasma.[8][10][12]
-
Sample Pre-treatment: To 100 µL of plasma, add 100 µL of 0.6% trifluoroacetic acid (TFA) in water. Add 50 µL of an internal standard working solution (e.g., a stable isotope-labeled emtricitabine). Vortex for 10 seconds.[12]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of HPLC-grade water with 0.6% TFA.[12]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 250 µL of water containing 0.6% TFA to remove salts and other polar interferences.[12]
-
Elution: Elute emtricitabine and the internal standard from the cartridge with an appropriate volume of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) for Emtricitabine in Human Plasma
This protocol is a general representation based on common protein precipitation methods.[16]
-
Sample Preparation: To 500 µL of plasma, add 50 µL of an internal standard solution.
-
Precipitation: Add a precipitating agent, such as ice-cold methanol or perchloric acid, to the plasma sample.[16] A common ratio is 2:1 or 3:1 (precipitating agent:plasma). Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 17,000 x g) for 10 minutes to pellet the precipitated proteins.[16]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): The supernatant can be directly injected, but for better performance, it is recommended to evaporate it to dryness and reconstitute in the mobile phase. This helps to concentrate the analyte and remove the organic solvent used for precipitation.
Quantitative Data Summary
The following tables summarize quantitative data from various validated LC-MS/MS methods for emtricitabine quantification.
Table 1: Linearity Ranges and Lower Limits of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Emtricitabine | Human Plasma | 5.050 - 2521.999 | 5.050 | [8] |
| Emtricitabine | Seminal Plasma | 6.25 - 2000 | 6.25 | [13][14] |
| Emtricitabine | Human Plasma | 11.7 - 3000 | 11.7 | [10][12] |
| Emtricitabine | Human Plasma | 20 - 5000 | Not Specified | [9] |
| Emtricitabine | Human Plasma | 10 - 10,000 | 10 | [11] |
Table 2: Recovery Data from Different Extraction Methods
| Analyte | Extraction Method | Matrix | Mean Recovery (%) | Reference |
| Emtricitabine | Solid-Phase Extraction | Human Plasma | 88.8 | [10][12] |
| Emtricitabine | Solid-Phase Extraction | Human Plasma | 100 | [11][17] |
| Emtricitabine | Protein Precipitation | Human Plasma | 66.8 |
Visual Workflow Diagrams
The following diagrams illustrate key workflows for troubleshooting and preventing ion suppression.
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Sample preparation workflow for emtricitabine analysis.
References
- 1. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. A new assay based on solid-phase extraction procedure with LC-MS to measure plasmatic concentrations of tenofovir and emtricitabine in HIV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of emtricitabine and tenofovir in human plasma using high-performance liquid chromatography after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Development and validation of a LC-MS/MS method for the quantification of tenofovir and emtricitabine in seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.umn.edu [experts.umn.edu]
- 15. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 16. Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Minimizing isotopic cross-contamination in labeled standards
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize isotopic cross-contamination when using stable isotope-labeled (SIL) internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contamination and why is it a concern?
Isotopic cross-contamination, or cross-talk, refers to the interference between the mass spectrometry signals of an analyte and its corresponding stable isotope-labeled internal standard (SIL-IS). This interference can lead to inaccurate and unreliable quantitative results, often manifesting as non-linear calibration curves and biased measurements.[1][2] The primary issue arises when the signal from naturally occurring heavy isotopes of the analyte contributes to the signal of the SIL-IS, or when the SIL-IS contains a small amount of the unlabeled analyte as an impurity.
Q2: What are the primary sources of isotopic cross-contamination?
There are two main sources:
-
Natural Isotope Abundance of the Analyte: All elements have naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ²H). For a given analyte, a small percentage of its molecules will contain these heavier isotopes, resulting in mass peaks at M+1, M+2, etc. If the mass of one of these isotopic peaks of the analyte overlaps with the mass of the SIL-IS, it will artificially inflate the standard's signal.[2][3] This is more pronounced for high molecular weight compounds or those containing elements with abundant heavy isotopes like chlorine or bromine.[1][2]
-
Isotopic Impurity of the SIL-IS: The synthesis of a SIL-IS is never 100% complete, meaning the final product will contain a small amount of the unlabeled analyte (e.g., a D₀ species in a D₃-labeled standard).[4] This impurity can contribute to the analyte signal, causing a positive bias, especially at the lower limit of quantitation (LLOQ).[4] It is recommended that the proportion of unlabeled molecules in a SIL-IS be less than 2%.[5][6]
Q3: How should I select an appropriate SIL internal standard to minimize contamination?
Choosing a high-quality SIL-IS is critical. Key factors to consider include:
-
Mass Difference: A mass shift of three or more atomic mass units (amu) is generally recommended for small molecules to prevent overlap between the analyte's isotopic cluster and the standard's monoisotopic peak.[7][8]
-
Type of Label: ¹³C and ¹⁵N labels are generally preferred over deuterium (²H or D) because they are chemically more stable and less likely to undergo back-exchange with protons from the solvent or matrix.[7][9] Deuterium labels can also sometimes cause a slight shift in chromatographic retention time (the "isotope effect"), which can compromise the standard's ability to correct for matrix effects.[8]
-
Label Position: The isotopic label should be placed on a stable part of the molecule that is not prone to chemical or enzymatic exchange.[7] Ideally, the label should be on a portion of the molecule that is retained in the fragment ion used for quantitation in MS/MS methods.[7]
-
Isotopic Purity: The SIL-IS should have high isotopic enrichment to minimize the amount of unlabeled analyte.[4][10] Always request a certificate of analysis from the vendor to verify the chemical and isotopic purity.
Q4: What is the "deuterium isotope effect" and how can it impact my analysis?
The deuterium isotope effect occurs because the carbon-deuterium bond is slightly stronger and shorter than a carbon-hydrogen bond. This small difference in physicochemical properties can sometimes cause a deuterated SIL-IS to elute slightly earlier or later than the unlabeled analyte in reversed-phase liquid chromatography.[6] If the analyte and SIL-IS do not co-elute perfectly, the internal standard may not experience the exact same matrix effects (ion suppression or enhancement), compromising its ability to provide accurate correction and leading to poor data quality.[8]
Troubleshooting Guide
Problem 1: Calibration curve is non-linear, showing a negative bias at high concentrations.
-
Possible Cause: Significant cross-signal contribution from the analyte's naturally occurring isotopes to the SIL-IS signal. As the analyte concentration increases, its M+n isotopic peaks become larger and artificially inflate the measured signal of the SIL-IS. This causes the analyte/IS ratio to decrease, leading to a curve that flattens at the top.[1][3]
-
Recommended Solutions:
-
Increase SIL-IS Concentration: A higher concentration of the internal standard can help diminish the relative contribution from the analyte's isotopic signal, reducing the bias.[1][3]
-
Monitor an Alternative Transition: Select a precursor or product ion for the SIL-IS that has a higher m/z and does not have a corresponding isotopic contribution from the analyte. This is a highly effective method for mitigating the interference.[1][3][11]
-
Use a Non-Linear Calibration Model: If the interference cannot be eliminated, using a non-linear regression model (e.g., a quadratic fit) that accurately describes the relationship can provide more accurate quantitation.[2]
-
Problem 2: A significant analyte signal is detected in blank samples (containing only SIL-IS).
-
Possible Cause: The SIL-IS is contaminated with the unlabeled analyte. This isotopic impurity will register at the analyte's m/z, creating a false positive signal and a non-zero intercept in the calibration curve.[10]
-
Recommended Solutions:
-
Verify Standard Purity: Assess the isotopic purity of the SIL-IS using high-resolution mass spectrometry (see Experimental Protocol 1).
-
Source a Higher Purity Standard: If the unlabeled impurity exceeds an acceptable level (e.g., >0.5%), obtain a new batch or a standard from a different supplier with higher isotopic enrichment.[4][10]
-
Perform a Correction Calculation: For less severe cases, the contribution of the impurity to the analyte signal can be calculated and subtracted from all measurements, though this adds complexity to data processing.[2]
-
Problem 3: The analyte and SIL-IS peaks have different retention times.
-
Possible Cause: A chromatographic isotope effect, most commonly seen with deuterium-labeled standards.[6]
-
Recommended Solutions:
-
Optimize Chromatography: Adjusting the mobile phase composition or temperature may help improve co-elution.
-
Switch to a ¹³C or ¹⁵N Labeled Standard: These heavier isotopes have a much smaller isotope effect and are far more likely to co-elute perfectly with the analyte, ensuring accurate correction for matrix effects.[8][9]
-
Quantitative Data Summary
The following table summarizes experimental data demonstrating how the choice of SIL-IS concentration and monitored ion transition can mitigate assay bias caused by isotopic cross-talk.
Table 1: Effect of SIL-IS Concentration and Transition on Assay Bias for Flucloxacillin (Data adapted from Radovanovic et al., 2022)[1][3]
| SIL-IS Isotope Monitored (m/z) | SIL-IS Concentration (mg/L) | Observed Assay Bias (%) |
| 458 → 160 | 0.7 | Up to 36.9% |
| 458 → 160 | 14.0 | Reduced to 5.8% |
| 460 → 160 (Less Abundant Isotope) | 0.7 | 13.9% |
This data illustrates that increasing the internal standard concentration significantly reduces bias. Furthermore, monitoring a less abundant isotope of the SIL-IS (m/z 460) that has minimal overlap with the analyte's natural isotope pattern also improves accuracy.
Experimental Protocols
Protocol 1: Assessment of SIL-IS Isotopic Purity via High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general method to determine the percentage of unlabeled analyte present in a SIL-IS stock.
-
Sample Preparation: Prepare a high-concentration solution of the SIL-IS in an appropriate solvent (e.g., 50:50 acetonitrile:water) to ensure a strong signal.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) capable of resolving the isotopic peaks of the analyte and the SIL-IS.
-
Infusion Analysis: Directly infuse the SIL-IS solution into the mass spectrometer to obtain a stable, high-intensity signal.
-
Data Acquisition: Acquire a high-resolution full-scan mass spectrum over the m/z range that includes both the unlabeled analyte and the SIL-IS. Ensure sufficient scans are averaged to obtain a high-quality spectrum with well-defined isotopic peaks.
-
Data Analysis: a. Identify the monoisotopic peak for the unlabeled analyte (M₀) and the corresponding monoisotopic peak for the SIL-IS. b. Measure the peak intensity (area) for both species. c. Calculate the isotopic purity by determining the relative intensity of the M₀ peak compared to the total intensity of all isotopic forms of the standard. d. Correction for Natural Abundance: For highly accurate calculations, the measured intensity of the SIL-IS peak should be corrected for the natural isotopic contribution of the M₀ species at that mass.[12][13]
Protocol 2: Evaluating Analyte-to-SIL-IS Cross-Signal Contribution
This experiment quantifies the percentage of the SIL-IS signal that originates from the natural isotopes of the analyte.
-
Sample Preparation: a. Prepare a set of calibration standards of the unlabeled analyte at concentrations spanning the assay's dynamic range (from LLOQ to ULOQ). Do not add the SIL-IS to these samples. b. Prepare a single "zero sample" (blank matrix) containing only the SIL-IS at the concentration used in the assay.
-
LC-MS/MS Analysis: a. Analyze the calibration standards (without IS) using the LC-MS/MS method. Monitor the MRM transition that is normally used for the SIL-IS. Any signal detected here is due to cross-contribution from the analyte. b. Analyze the zero sample (with IS only) to measure the true response of the SIL-IS without any contribution from the analyte.
-
Data Calculation: a. For each calibrator concentration, measure the peak area at the SIL-IS transition (Area_Crosstalk). b. Measure the peak area from the zero sample (Area_IS_True). c. Calculate the percent cross-signal contribution at each concentration level using the formula: % Contribution = (Area_Crosstalk / Area_IS_True) * 100 d. Plotting the % contribution against the analyte concentration will reveal the severity of the cross-talk across the assay range.[11]
Visualizations
Caption: Workflow for troubleshooting common isotopic contamination issues.
Caption: Logical diagram of isotopic cross-contamination sources.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Challenges in quantifying low concentrations of emtricitabine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low concentrations of emtricitabine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental quantification of emtricitabine.
Question: Why am I observing poor sensitivity or a high limit of quantification (LOQ) for emtricitabine in my LC-MS/MS assay?
Answer:
Several factors can contribute to poor sensitivity in LC-MS/MS analysis of emtricitabine. A common issue is the presence of matrix effects, where co-eluting endogenous components from the biological sample (e.g., plasma, tissue homogenates) suppress or enhance the ionization of emtricitabine, leading to inaccurate and imprecise results.[1]
Troubleshooting Steps:
-
Optimize Sample Extraction:
-
Solid-Phase Extraction (SPE): This is often more specific and can provide cleaner extracts compared to liquid-liquid extraction (LLE) or protein precipitation (PPT).[1][2] Using SPE cartridges like Waters Oasis HLB has been shown to yield consistent and reproducible recoveries for emtricitabine from human plasma.[3]
-
Protein Precipitation (PPT): While a simpler method, PPT with solvents like methanol or acetonitrile can lead to significant matrix effects, particularly ion suppression.[1] If using PPT, further optimization of the precipitation agent and conditions may be necessary.
-
-
Chromatographic Separation:
-
Ensure adequate separation of emtricitabine from matrix components. A gradient elution with a suitable mobile phase composition can help resolve co-eluting interferences.[1]
-
Consider using a column with a different stationary phase chemistry. For example, a Restek Pinnacle DB BiPh column has been used for the simultaneous quantification of emtricitabine and other antiretrovirals.[1][2]
-
-
Mass Spectrometry Parameters:
-
Optimize the electrospray ionization (ESI) source parameters, such as spray voltage and capillary temperature, to maximize the signal for emtricitabine.
-
Ensure the correct precursor and product ion transitions are being monitored in multiple reaction monitoring (MRM) mode. For emtricitabine, the m/z transition 248.1 → 130.1 is commonly used.[4]
-
Question: My chromatograms show peak tailing or broad peaks for emtricitabine. What could be the cause?
Answer:
Peak tailing or broadening can be caused by several factors related to the chromatography system or the sample itself.
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like emtricitabine. Ensure the mobile phase pH is appropriate for the column and the analyte.
-
Column Contamination: The analytical column may be contaminated with strongly retained matrix components. Washing the column or using a guard column can help.[5]
-
Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[5]
-
Flow Rate: An inappropriate flow rate can lead to peak broadening. Ensure the flow rate is optimized for the column dimensions and particle size.[5]
Frequently Asked Questions (FAQs)
What are the typical challenges encountered when quantifying low concentrations of emtricitabine?
The primary challenges include:
-
Matrix Effects: Biological matrices like plasma contain numerous endogenous compounds that can interfere with the ionization of emtricitabine in the mass spectrometer, leading to ion suppression or enhancement.[1] This can significantly impact the accuracy and precision of the assay, especially at low concentrations.
-
Sensitivity: Achieving a low enough limit of quantification (LOQ) is crucial for pharmacokinetic studies, particularly to accurately determine the elimination phase of the drug.[3]
-
Analyte Recovery: Inefficient extraction of emtricitabine from the biological matrix can result in low recovery and, consequently, poor sensitivity. The choice of extraction method (SPE, LLE, PPT) is critical.[1]
-
Stability: Emtricitabine can be unstable under certain conditions, such as exposure to heat or acidic/basic environments, which can lead to degradation and inaccurate quantification.[6][7] Drug-drug interactions, for instance with tenofovir disoproxil fumarate, have also been observed under stress conditions.[8]
What are the recommended sample preparation techniques for quantifying emtricitabine in plasma?
Solid-phase extraction (SPE) is frequently recommended for plasma samples as it generally provides cleaner extracts and more consistent recoveries compared to protein precipitation (PPT) or liquid-liquid extraction (LLE).[1][3] While PPT is a simpler and faster technique, it is more prone to significant matrix effects.[1]
What are the typical LOQs for emtricitabine in human plasma using LC-MS/MS?
The LOQ for emtricitabine in human plasma can vary depending on the specific method and instrumentation used. However, reported LOQs in the literature for LC-MS/MS methods typically range from 2 ng/mL to 50 ng/mL.[3][9][10][11]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for the quantification of emtricitabine.
Table 1: Limits of Quantification (LOQ) and Detection (LOD) for Emtricitabine
| Analytical Method | Matrix | LOQ | LOD | Reference |
| LC-MS/MS | Human Plasma | 50.07 ng/mL | Not Reported | [3] |
| LC-MS/MS | Mouse Plasma | 5 ng/mL | Not Reported | [1][2] |
| LC-MS/MS | Human Plasma | 2 ng/mL | Not Reported | [9] |
| SERS | Human Plasma | 78 ng/mL | Not Reported | [12] |
| RP-HPLC | Drug Substance | 0.198 µg/mL | 0.065 µg/mL | [13] |
| LC-MS/MS | Human Plasma | 10 ng/mL | Not Reported | [14] |
| LC-MS/MS | Dried Blood Spots | 10 ng/mL | Not Reported | [4] |
| RP-HPLC | Bulk Formulation | 0.4649 µg/mL | 0.1534 µg/mL | [15] |
Table 2: Linearity Ranges for Emtricitabine Quantification
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Human Plasma | 50.07 - 5006.59 ng/mL | >0.99 | [3] |
| LC-MS/MS | Mouse Plasma | 5 - 2000 ng/mL | >0.9976 | [1][2] |
| LC-MS/MS | Human Plasma | 2 - 500 ng/mL | Not Reported | [9] |
| SERS | Human Plasma | 78 - 5000 ng/mL | 0.99 | [12] |
| RP-HPLC | Drug Substance | 5 - 25 µg/mL | Not Reported | [13] |
| LC-MS/MS | Human Plasma | 10 - 1500 ng/mL | Not Reported | [14] |
| LC-MS/MS | Human Plasma | 20 - 5000 ng/mL | 0.9959 | [11] |
| LC-MS/MS | Dried Blood Spots | 10 - 2000 ng/mL | >0.9961 | [4] |
| RP-HPLC | Bulk Formulation | 10 - 50 µg/mL | 0.9991 | [15] |
Experimental Protocols
1. LC-MS/MS Method for Emtricitabine in Human Plasma
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma, add the internal standard.
-
Load the sample onto a Waters Oasis HLB SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute emtricitabine and the internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[3]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the appropriate precursor to product ion transitions for emtricitabine and the internal standard.
-
2. RP-HPLC Method for Emtricitabine in Drug Substances
-
Sample Preparation:
-
Accurately weigh and dissolve the emtricitabine drug substance in the mobile phase to achieve a known concentration.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
-
Chromatographic Conditions:
Visualizations
Caption: A typical experimental workflow for the quantification of emtricitabine in plasma using LC-MS/MS.
Caption: A logical troubleshooting workflow for addressing poor sensitivity in emtricitabine quantification.
References
- 1. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Stability behaviour of antiretroviral drugs and their combinations. 3: Characterization of interaction products of emtricitabine and tenofovir disoproxil fumarate by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. academic.oup.com [academic.oup.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. phmethods.net [phmethods.net]
- 14. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method stability indicating method development and validation for emtricitabina by UV spectroscopic and RP-HPLC methods - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Solid Phase Extraction of Emtricitabine
Welcome to the technical support center for the solid phase extraction (SPE) of emtricitabine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the recovery of emtricitabine from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of emtricitabine that influence its retention on SPE sorbents?
A1: Emtricitabine is a polar compound with the following properties that are critical for developing an effective SPE method:
-
pKa: 2.65[1] This indicates that emtricitabine is a weak base. At a pH below its pKa, it will be protonated and carry a positive charge, which can be exploited for ion-exchange chromatography.
-
logP: -0.43[1][2] The negative logP value confirms its hydrophilic nature, suggesting that a reversed-phase sorbent with sufficient polarity or a mixed-mode sorbent might be necessary for optimal retention and elution.
-
Water Solubility: Approximately 112 mg/mL at 25°C.[1][2] Its high water solubility indicates that it will be readily soluble in aqueous sample matrices.
Q2: Which type of SPE sorbent is most commonly used for emtricitabine extraction?
A2: Reversed-phase sorbents, particularly C18 (octadecyl-bonded silica), are frequently used for the extraction of emtricitabine from biological matrices like plasma.[3][4] The hydrophobicity of the C18 stationary phase allows for the retention of emtricitabine from the aqueous sample matrix.
Q3: What is a typical recovery rate for emtricitabine using SPE?
A3: Reported recovery rates for emtricitabine using SPE can vary depending on the specific method and matrix. Some studies have reported mean recoveries as high as 88.8% to 100%.[2][3][4] However, lower recoveries can occur, necessitating method optimization.
Troubleshooting Guide
Low Recovery of Emtricitabine
Low recovery is a common issue in SPE. The following sections provide a systematic approach to troubleshooting this problem.
Problem: The recovery of emtricitabine is consistently below the desired range (e.g., <80%).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low emtricitabine recovery.
Detailed Troubleshooting Steps:
1. Where is the Emtricitabine Being Lost?
To identify the problematic step, collect and analyze the fractions from each stage of the SPE process (load, wash, and elution).[5]
-
Q: My emtricitabine is in the loading fraction (flow-through). What should I do?
-
A: This indicates that the sorbent is not adequately retaining the analyte.
-
Increase Sorbent Interaction: Emtricitabine is polar. If using a highly non-polar sorbent like C18, the interaction might be too weak. Consider a more polar reversed-phase sorbent (e.g., C8) or a polymeric sorbent.
-
Adjust Sample pH: Since emtricitabine has a pKa of 2.65, ensure the sample pH is well above this value (e.g., pH 4-6) to keep it in its neutral, more retentive form for reversed-phase SPE.[1]
-
Decrease Sample Solvent Strength: If the sample is diluted in a solvent with high organic content, it will reduce the retention of emtricitabine on a reversed-phase sorbent. Dilute the sample in a weaker, more aqueous solvent.
-
-
-
Q: I'm finding emtricitabine in my wash fraction. How can I prevent this?
-
A: The wash solvent is too strong and is prematurely eluting the analyte.
-
Reduce Organic Content: Decrease the percentage of organic solvent in your wash solution. For example, if you are using 40% methanol, try 20% or 10%.
-
Optimize Wash pH: Ensure the pH of the wash solution is not promoting elution. For reversed-phase, a more aqueous and neutral pH wash is generally safer.
-
-
-
Q: My emtricitabine is not in the load or wash fractions, but the recovery from the elution step is still low. What is happening?
-
A: The analyte is strongly retained on the sorbent and is not being completely eluted.
-
Increase Elution Solvent Strength: Use a higher percentage of organic solvent in your elution solution. For example, if using 70% methanol, try 90% or 100% methanol or acetonitrile.[3]
-
Change Elution Solvent: Acetonitrile is a stronger elution solvent than methanol in reversed-phase chromatography and can be more effective.
-
Adjust Elution Solvent pH: Although less common for reversed-phase elution, slightly acidifying the elution solvent with formic acid (e.g., 0.1%) can sometimes improve the recovery of certain compounds.
-
Increase Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely desorb the analyte from the sorbent. Try eluting with multiple smaller volumes.
-
-
2. Is the Sample Pre-treatment Appropriate?
-
Q: Could the pH of my sample be affecting recovery?
-
A: Yes, for reversed-phase SPE of emtricitabine (pKa 2.65), the sample pH should ideally be at least 2 pH units above the pKa to ensure it is in its neutral, more hydrophobic form, thus promoting retention on the C18 sorbent. A pH in the range of 4.5 to 6.5 is generally recommended.
-
-
Q: Does the sample matrix matter?
-
A: Yes, complex matrices like plasma can contain endogenous components that interfere with the binding of emtricitabine to the sorbent or co-elute and cause ion suppression in LC-MS analysis (matrix effects).[3][6] Diluting the sample (e.g., 1:1 with water or a suitable buffer) can help minimize these effects.
-
3. Have the SPE Method Parameters Been Optimized?
-
Q: How important is the conditioning and equilibration of the SPE cartridge?
-
A: These steps are crucial for ensuring the sorbent is properly wetted and ready to interact with the sample. Inadequate conditioning can lead to channeling and poor retention.
-
Conditioning: Typically involves passing an organic solvent like methanol through the cartridge to activate the stationary phase.
-
Equilibration: Follows conditioning and involves passing a solvent similar in composition to the sample matrix (e.g., water or a buffer) to prepare the sorbent for sample loading.
-
-
-
Q: What is the optimal flow rate for each step?
-
A: A slow and consistent flow rate is generally recommended to ensure sufficient interaction time between the analyte and the sorbent.
-
Loading: A slower flow rate (e.g., 1-2 mL/min) is often beneficial for maximizing retention.
-
Washing and Elution: Flow rates can generally be slightly higher, but avoid excessively fast flows that can disrupt the packed bed and lead to poor recovery.
-
-
Data Presentation
Table 1: Physicochemical Properties of Emtricitabine
| Property | Value | Reference |
| pKa | 2.65 | [1] |
| logP | -0.43 | [1][2] |
| Water Solubility | ~112 mg/mL at 25°C | [1][2] |
Table 2: Summary of Emtricitabine SPE Recovery from Human Plasma in Different Studies
| Sorbent | Elution Solvent | Mean Recovery (%) | Reference |
| C18 | Methanol and Acetonitrile (90:10, v/v) | 88.8 | [2][3] |
| BOND ELUT-C18 | Phosphate buffer (pH 5.7) and Methanol | 100 | [4] |
| Oasis HLB | 5 mM Ammonium Acetate: Acetonitrile (30:70, v/v) | Not explicitly stated for emtricitabine alone, but the method was validated. |
Experimental Protocols
Example Protocol for Emtricitabine Extraction from Human Plasma using C18 SPE
This protocol is a generalized representation based on common practices found in the literature.[3]
1. Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
Dilute 100 µL of plasma with 100 µL of water containing 0.6% trifluoroacetic acid (TFA).[3]
-
Add an internal standard if required and vortex for 10 seconds.
2. SPE Cartridge Conditioning and Equilibration:
-
Place a C18 SPE cartridge on a vacuum manifold.
-
Condition the cartridge by passing 1 mL of methanol.
-
Equilibrate the cartridge by passing 1 mL of HPLC-grade water with 0.6% TFA.[3]
3. Sample Loading:
-
Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.
-
Allow the sample to pass through under gravity or with a gentle vacuum.
4. Washing:
-
Wash the cartridge with 250 µL of HPLC-grade water containing 0.6% TFA to remove polar interferences.[3]
5. Elution:
-
Elute the emtricitabine with 500 µL of a methanol and acetonitrile solution (90:10, v/v).[3]
-
Collect the eluate in a clean tube.
6. Post-Elution Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 50°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis (e.g., 200 µL of water-acetonitrile, 95:5).
Visualizations
Caption: General experimental workflow for emtricitabine SPE.
References
- 1. agilent.com [agilent.com]
- 2. A new assay based on solid-phase extraction procedure with LC-MS to measure plasmatic concentrations of tenofovir and emtricitabine in HIV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Adjusting for lot-to-lot variability of Emtricitabine-13C,15N2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing lot-to-lot variability of Emtricitabine-13C,15N2 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Emtricitabine.[1][2] It is a synthetic analog of cytidine and functions as a nucleoside reverse transcriptase inhibitor (NRTI), primarily used in the treatment of HIV-1 infection.[3][4] In research, particularly in pharmacokinetic and bioanalytical studies, it is used as an internal standard for the accurate quantification of Emtricitabine in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label allows it to be distinguished from the unlabeled (native) drug by its mass, while having nearly identical chemical and physical properties.[1][5]
Q2: Why is it crucial to assess lot-to-lot variability of this compound?
A2: Lot-to-lot variability in an internal standard can significantly impact the accuracy, precision, and reproducibility of analytical data.[6] Variations in chemical purity, isotopic enrichment, and the presence of impurities can lead to inconsistent internal standard responses, which in turn affects the quantification of the target analyte, Emtricitabine.[6][7] Therefore, qualifying each new lot is a critical step in maintaining the integrity and reliability of bioanalytical methods.
Q3: What are the key parameters to evaluate when qualifying a new lot of this compound?
A3: When qualifying a new lot of this compound, the following parameters should be thoroughly evaluated:
-
Chemical Purity: The percentage of the desired compound in the material.
-
Isotopic Purity/Enrichment: The percentage of the molecules that are correctly labeled with the stable isotopes.
-
Presence of Impurities: Identification and quantification of any unlabeled Emtricitabine or other related impurities.
-
Performance in the Analytical Method: Comparison of the new lot's performance against the current (old) lot using established acceptance criteria.
Q4: What are some common impurities that might be present in this compound?
A4: Potential impurities in this compound can arise from the synthesis process. These may include unlabeled Emtricitabine, diastereomers, oxidation products (e.g., Emtricitabine R-sulfoxide), and other related substances.[8] A comprehensive list of potential impurities can often be obtained from the supplier's certificate of analysis. Known impurities of Emtricitabine include Emtricitabine Menthyl Ester Impurity, Emtricitabine Enantiomer, and Emtricitabine Uracil Impurity.[4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to lot-to-lot variability of this compound.
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| Significant shift in internal standard (IS) peak area/response with a new lot. | 1. Difference in the concentration of the new lot stock solution. 2. Lower chemical or isotopic purity of the new lot. 3. Presence of interfering impurities in the new lot. 4. Degradation of the new lot material. | 1. Carefully re-prepare the stock solution, ensuring accurate weighing and dissolution. 2. Review the Certificate of Analysis (CoA) for both lots. If purity is significantly different, adjust the concentration of the working solution accordingly. 3. Analyze the new lot by itself to check for any unexpected peaks. 4. Verify the storage conditions and expiration date of the new lot. |
| Increased variability in quality control (QC) sample results after switching to a new lot. | 1. Inconsistent performance of the new IS lot across the concentration range. 2. Matrix effects impacting the new lot differently.[6] 3. Interaction of the new lot with the analytical column or mobile phase. | 1. Perform a lot qualification experiment comparing the new and old lots with multiple replicates of low, mid, and high QC samples. 2. Evaluate matrix effects for the new lot by comparing the response in neat solution versus in the biological matrix. 3. Ensure system suitability parameters (e.g., peak shape, retention time) are met with the new lot. |
| Presence of unlabeled Emtricitabine signal in the new IS lot. | 1. Lower isotopic purity of the new lot. 2. "Cross-talk" or in-source fragmentation of the labeled standard to the unlabeled product ion. | 1. Consult the CoA for the isotopic purity. If it is low, this can contribute to the analyte signal and bias the results. 2. Optimize MS/MS parameters (e.g., collision energy) to minimize fragmentation. Ensure that the mass transitions for the analyte and IS are specific. |
| Changes in chromatographic peak shape or retention time for the new IS lot. | 1. Presence of impurities that co-elute or interact with the column. 2. Slight differences in the stereoisomeric composition between lots. | 1. Analyze the new lot material independently to assess peak purity. 2. Review the chiral purity information on the CoA. While SIL-IS should have similar chromatographic behavior, significant differences in isomeric composition could affect chromatography. |
Experimental Protocols
Protocol 1: Qualification of a New Lot of this compound
Objective: To ensure the new lot of this compound provides equivalent performance to the current lot for the accurate quantification of Emtricitabine.
Materials:
-
Current (old) lot of this compound
-
New lot of this compound
-
Emtricitabine reference standard
-
Control biological matrix (e.g., human plasma)
-
Validated LC-MS/MS method for Emtricitabine
Procedure:
-
Stock Solution Preparation:
-
Prepare separate, accurate stock solutions of the old and new lots of this compound at the same concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Prepare a working internal standard solution from each stock solution at the concentration used in the validated bioanalytical method.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a set of calibration standards and QC samples (low, medium, high concentrations) by spiking the Emtricitabine reference standard into the control biological matrix.
-
-
Sample Analysis:
-
Divide the calibration standards and QC samples into two sets.
-
To the first set, add the working internal standard solution prepared from the old lot .
-
To the second set, add the working internal standard solution prepared from the new lot .
-
Prepare at least six replicates for each QC level for both lots.
-
Process all samples according to the validated sample preparation procedure.
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the peak area response of the internal standard for all samples.
-
For each lot, generate a calibration curve and determine the concentrations of the QC samples.
-
Acceptance Criteria:
-
The mean peak area of the new lot should be within ±15% of the mean peak area of the old lot.
-
The precision (%CV) of the internal standard peak areas for both lots should be ≤15%.
-
The accuracy and precision of the QC samples analyzed with the new lot should meet the acceptance criteria of the validated method (e.g., within ±15% of the nominal concentration, and %CV ≤15%).
-
-
Protocol 2: Assessment of Isotopic Purity and Unlabeled Analyte Contribution
Objective: To determine the contribution of the new lot of this compound to the signal of the unlabeled Emtricitabine.
Procedure:
-
Prepare a solution of the new lot of this compound at the working concentration.
-
Inject this solution into the LC-MS/MS system.
-
Monitor the mass transition for both the labeled internal standard and the unlabeled Emtricitabine.
-
Acceptance Criteria: The peak area of the unlabeled Emtricitabine signal should be less than 0.1% of the peak area of the labeled internal standard signal. This ensures minimal contribution to the analyte measurement.
Data Presentation
Table 1: Example Acceptance Criteria for New Lot Qualification
| Parameter | Acceptance Limit |
| Mean IS Peak Area (New Lot vs. Old Lot) | Within 85-115% |
| Precision (%CV) of IS Peak Area | ≤ 15% |
| Accuracy of QC Samples (Low, Mid, High) | Within 85-115% of nominal value |
| Precision (%CV) of QC Samples (Low, Mid, High) | ≤ 15% |
| Unlabeled Analyte in IS Lot | < 0.1% of IS response |
Visualizations
Caption: Workflow for the qualification of a new lot of this compound.
Caption: Troubleshooting workflow for new lot variability of this compound.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Emtricitabine | Simson Pharma Limited [simsonpharma.com]
- 5. pharmabeginers.com [pharmabeginers.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. Emtricitabine R-sulfoxide (USP) | SynZeal [synzeal.com]
Validation & Comparative
A Head-to-Head Comparison: Emtricitabine-13C,15N2 versus Lamivudine as Internal Standards for Accurate Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the accuracy and precision of bioanalytical methods. This guide provides a comprehensive comparison of the performance of the stable isotope-labeled internal standard, Emtricitabine-13C,15N2, against a commonly used structural analog, lamivudine, for the quantification of the antiretroviral drug emtricitabine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. Stable isotope-labeled (SIL) internal standards are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, leading to superior compensation for matrix effects and variability in extraction recovery. This guide presents data from two independent studies to objectively compare the performance of this compound with lamivudine.
Quantitative Performance Data
The following tables summarize the accuracy and precision data from two separate validated LC-MS/MS methods for the quantification of emtricitabine in human plasma.
Table 1: Accuracy and Precision of Emtricitabine Quantification using this compound as an Internal Standard
| Quality Control (QC) Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 10 | ≤20.0 | within ±20.0 | ≤20.0 | within ±20.0 |
| Low | 30 | ≤15.0 | within ±15.0 | ≤15.0 | within ±15.0 |
| Medium | 300 | ≤15.0 | within ±15.0 | ≤15.0 | within ±15.0 |
| High | 1200 | ≤15.0 | within ±15.0 | ≤15.0 | within ±15.0 |
Data extracted from Delahunty T, et al. J Chromatogr B Analyt Technol Biomed Life Sci. 2009.[1]
Table 2: Accuracy and Precision of Emtricitabine Quantification using Lamivudine as an Internal Standard
| Quality Control (QC) Level | Nominal Conc. (ng/mL) | Inter-batch Precision (%CV) | Inter-batch Accuracy (%) |
| LLOQ | 5.024 | ≤ 9.2 | 98.9 – 106.0 |
| LQC | 15.123 | ≤ 9.2 | 98.9 – 106.0 |
| MQC II | 250.345 | ≤ 9.2 | 98.9 – 106.0 |
| MQC | 2511.863 | ≤ 9.2 | 98.9 – 106.0 |
| HQC | 4018.980 | ≤ 9.2 | 98.9 – 106.0 |
Data extracted from Rao TN, et al. J Pharm Res Int. 2016.
Experimental Protocols
Below are the detailed methodologies for the two key experiments cited in this guide.
Method 1: Quantification of Emtricitabine using this compound Internal Standard
-
Sample Preparation: To 250 µL of human plasma, an internal standard solution containing this compound was added. Protein precipitation was achieved by adding trifluoroacetic acid. The samples were then centrifuged at high speed to pellet the precipitated proteins.[1]
-
Chromatography: The resulting supernatant was directly injected into the LC-MS/MS system. Chromatographic separation was performed on a Synergi Polar-RP, 2.0 x 150mm, reversed-phase analytical column. The mobile phase consisted of 3% acetonitrile and 1% acetic acid in water, flowing at a rate of 200 µL/min.[1]
-
Mass Spectrometry: Detection was carried out using a tandem mass spectrometer with positive ion electrospray ionization (ESI). The precursor to product ion transitions monitored were m/z 248/130 for emtricitabine and m/z 251/133 for this compound.[1]
Method 2: Quantification of Emtricitabine using Lamivudine Internal Standard
-
Sample Preparation: Emtricitabine and the internal standard, lamivudine, were extracted from 100 µL of human plasma using solid-phase extraction (SPE) in a 96-well plate format.
-
Chromatography: The extracted samples were analyzed on an Inertsil ODS column (4.6 x 100 mm, 5 µm). The mobile phase was a mixture of methanol and 0.2% formic acid in water (85:15, v/v).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive ionization mode was used for detection. The specific precursor and product ions for emtricitabine and lamivudine were monitored.
Experimental Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of a drug in a biological matrix using an internal standard.
Caption: Bioanalytical workflow for drug quantification.
Conclusion
Both this compound and lamivudine can be used as internal standards for the quantification of emtricitabine in human plasma. However, the data suggests that the stable isotope-labeled internal standard, this compound, offers a method that meets the stringent regulatory acceptance criteria for accuracy and precision (typically within ±15% for most QC levels and ±20% for the LLOQ).[1] The use of a structural analog like lamivudine also provides a validated method with acceptable performance, demonstrating high accuracy and precision.
The choice between a stable isotope-labeled internal standard and a structural analog often depends on factors such as cost, availability, and the specific requirements of the study. While SIL internal standards are generally preferred for their ability to more accurately correct for analytical variability, a well-validated method using a structural analog can also yield reliable and accurate results. Researchers should carefully consider the validation data and the specific needs of their bioanalysis when selecting an internal standard.
References
A Head-to-Head Comparison: Emtricitabine-¹³C,¹⁵N₂ vs. Deuterated Emtricitabine Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiretroviral drug emtricitabine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between stable isotope-labeled Emtricitabine-¹³C,¹⁵N₂ and deuterated emtricitabine standards, supported by established principles in mass spectrometry and published experimental data.
The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of quantitative bioanalysis using mass spectrometry (MS). These standards, which are chemically identical to the analyte but have a greater mass due to the incorporation of heavy isotopes, are added to samples at a known concentration. They co-purify with the analyte through sample preparation and experience similar ionization effects in the mass spectrometer, allowing for precise correction of analytical variability. The two most common types of SIL-IS for emtricitabine are those labeled with heavy carbon (¹³C) and nitrogen (¹⁵N) and those labeled with deuterium (²H or D).
Performance Comparison: Emtricitabine-¹³C,¹⁵N₂ vs. Deuterated Emtricitabine
The selection of an isotopic label can significantly impact assay performance. While both ¹³C,¹⁵N₂- and deuterium-labeled emtricitabine can serve as internal standards, the former generally offers superior analytical characteristics.
| Feature | Emtricitabine-¹³C,¹⁵N₂ | Deuterated Emtricitabine | Rationale & Supporting Evidence |
| Isotopic Stability | High | Variable | ¹³C and ¹⁵N isotopes are incorporated into the core chemical structure and are not susceptible to back-exchange with unlabeled atoms from the solvent or matrix. Deuterium atoms, especially when located on heteroatoms or activated carbon positions, can be prone to exchange with protons, leading to a loss of the isotopic label and compromising quantification.[1][2] |
| Chromatographic Co-elution | Identical | Potential for Shift | Due to the negligible difference in physicochemical properties between ¹²C/¹⁴N and ¹³C/¹⁵N, Emtricitabine-¹³C,¹⁵N₂ co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[1][3] Deuteration can slightly alter the polarity and Van der Waals interactions of a molecule, potentially leading to a chromatographic shift in retention time relative to the analyte, especially in high-resolution chromatography systems.[3][4] This can be problematic for accurate peak integration and can lead to differential matrix effects if the standard and analyte elute into regions with varying ion suppression. |
| Mass Shift | +3 Da (for ¹³C,¹⁵N₂) | Typically +3 to +5 Da | A sufficient mass shift is necessary to prevent isotopic crosstalk. Both standards can provide an adequate mass difference to distinguish them from the analyte's naturally occurring isotopes. |
| Potential for Isotopic Interference | Low | Moderate | There is a low probability of interference from the natural isotopic abundance of emtricitabine in the mass channel of the ¹³C,¹⁵N₂-labeled standard. Deuterated standards, particularly those with a low degree of deuteration, can be more susceptible to interference from the M+2 or M+3 isotopes of the unlabeled analyte, which can lead to inaccuracies at high analyte concentrations.[5][6] |
| Synthesis Complexity & Cost | Higher | Lower | The synthesis of ¹³C and ¹⁵N labeled compounds is generally more complex and expensive compared to deuteration.[7] |
| Overall Reliability | Very High | Good to High | The inherent stability and co-elution of ¹³C,¹⁵N₂-labeled standards lead to greater accuracy and precision, making them the gold standard for regulatory and clinical studies.[1][8] While deuterated standards are widely used and can provide reliable results, they require more careful validation to rule out potential issues.[9] |
Experimental Protocols
The following is a representative experimental protocol for the quantification of emtricitabine in human plasma using an LC-MS/MS method with a stable isotope-labeled internal standard. This protocol is based on established methodologies.[10]
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma, add 20 µL of a working solution of Emtricitabine-¹³C,¹⁵N₂ (or deuterated emtricitabine) internal standard in methanol.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Emtricitabine: m/z 248.1 → 130.1
-
Emtricitabine-¹³C,¹⁵N₂: m/z 251.1 → 133.1
-
Deuterated Emtricitabine (e.g., d4): m/z 252.1 → 134.1 (example transition)
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Mandatory Visualizations
Emtricitabine Activation Pathway
Emtricitabine is a prodrug that must be phosphorylated intracellularly to its active triphosphate form to exert its antiviral effect.
Caption: Intracellular phosphorylation of emtricitabine to its active form.
Bioanalytical Workflow for Emtricitabine Quantification
A typical workflow for the quantification of emtricitabine in a biological matrix using a stable isotope-labeled internal standard.
Caption: Workflow for emtricitabine analysis using LC-MS/MS.
References
- 1. What is the mechanism of Emtricitabine? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. scientificarchives.com [scientificarchives.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Emtricitabine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Model Linking Plasma and Intracellular Tenofovir/Emtricitabine with Deoxynucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC-UV and LC-MS/MS Methods for the Quantification of Emtricitabine
A detailed guide for researchers and drug development professionals on the cross-validation and performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of the antiretroviral drug, emtricitabine.
This guide provides a comprehensive comparison of HPLC-UV and LC-MS/MS methods for the quantitative analysis of emtricitabine, a key component in HIV treatment and prevention regimens. The selection of an appropriate analytical method is critical for drug development, quality control, and clinical monitoring. This document outlines the experimental protocols and presents a comparative summary of validation parameters to aid researchers in selecting the most suitable technique for their specific needs.
Experimental Protocols
HPLC-UV Method
A common approach for the analysis of emtricitabine in pharmaceutical formulations involves a reversed-phase HPLC method with UV detection.
Sample Preparation: A stock solution is typically prepared by dissolving a precisely weighed amount of emtricitabine reference standard in a suitable solvent, such as methanol or a mixture of methanol and water, to achieve a concentration of 100 µg/mL.[1] Working standard solutions are then prepared by diluting the stock solution with the mobile phase to fall within the desired calibration range. For the analysis of tablet dosage forms, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder, and a quantity of powder equivalent to a specific amount of emtricitabine is dissolved in the diluent, sonicated, and filtered to prepare the sample solution.[1]
Chromatographic Conditions: The chromatographic separation is commonly achieved on a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The mobile phase often consists of a mixture of an aqueous buffer (like potassium dihydrogen phosphate or 1% triethylamine adjusted to a specific pH) and an organic solvent such as methanol or acetonitrile.[2] A typical mobile phase composition could be a 60:40 (v/v) mixture of methanol and water.[1][3] The flow rate is generally maintained at 1.0 mL/min, and the injection volume is 20 µL. Detection is performed at a wavelength of 280 nm or 240 nm, where emtricitabine exhibits significant absorbance.[1][3]
LC-MS/MS Method
For the analysis of emtricitabine in biological matrices such as human plasma, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.
Sample Preparation: Sample preparation for biological matrices is more complex and typically involves a protein precipitation or a solid-phase extraction (SPE) step to remove interferences. In protein precipitation, an organic solvent like acetonitrile is added to the plasma sample to precipitate proteins, followed by vortexing and centrifugation.[4] For SPE, a specific cartridge (e.g., Oasis MCX) is used to selectively extract the analyte from the plasma.[5] An internal standard is added at the beginning of the sample preparation process to ensure accuracy.
Chromatographic Conditions: The chromatographic separation is often performed on a C18 column or a similar reversed-phase column.[5] The mobile phase is typically a gradient or isocratic mixture of an aqueous solution containing a modifier like formic acid or ammonium acetate and an organic solvent such as acetonitrile or methanol.[6][7] A representative mobile phase could be a 50:50 (v/v) mixture of 10mM ammonium acetate buffer (pH 5.0) and methanol.[6] The flow rate is usually in the range of 0.15 to 1.0 mL/min.[4][6]
Mass Spectrometric Conditions: The detection is carried out using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for emtricitabine and its internal standard. For emtricitabine, a common transition is m/z 248.1 > 130.1.[5]
Performance Data Comparison
The following tables summarize the key validation parameters for HPLC-UV and LC-MS/MS methods for the determination of emtricitabine, compiled from various studies.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Reported Values | Reference |
| Linearity Range | 10 - 100 µg/mL | [1] |
| 10 - 50 µg/mL | [3][8] | |
| 250 - 500 µg/mL | [9] | |
| Correlation Coefficient (r²) | > 0.998 | [9] |
| 0.9991 | [3][8] | |
| Accuracy (% Recovery) | 98 - 102% | [10] |
| Precision (%RSD) | < 2% | |
| Limit of Detection (LOD) | 0.1534 µg/mL | [8] |
| 0.065 µg/mL | ||
| Limit of Quantification (LOQ) | 0.4649 µg/mL | [8] |
| 16.786 µg/mL | [9] | |
| 0.198 µg/mL |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Reported Values | Reference |
| Linearity Range | 5.050 - 2521.999 ng/mL | [5] |
| 6.25 - 2000 ng/mL | [7] | |
| 2 - 500 ng/mL | [4] | |
| 20 - 5000 ng/mL | [11] | |
| Correlation Coefficient (r²) | > 0.9992 | [5] |
| > 0.9976 | ||
| Accuracy (% Bias) | 0.64% to 13.87% | [7] |
| Precision (%RSD) | < 10.88% | [7] |
| < 15% | [5] | |
| Limit of Quantification (LLOQ) | 5.050 ng/mL | [5] |
| 6.25 ng/mL | [7] | |
| 2 ng/mL | [4] | |
| 20 ng/mL | [11] |
Method Comparison and Cross-Validation Workflow
The choice between HPLC-UV and LC-MS/MS is primarily dictated by the application. HPLC-UV is a robust, cost-effective, and widely available technique suitable for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of emtricitabine is high.[10]
LC-MS/MS, on the other hand, offers significantly higher sensitivity and selectivity, making it the gold standard for bioanalytical applications, such as measuring drug concentrations in plasma, where the analyte levels are much lower and the matrix is more complex.[12] The specificity of MS/MS detection minimizes the risk of interference from endogenous components.
A cross-validation of these two methods would typically involve analyzing the same set of high-concentration samples (e.g., quality control samples prepared from a stock solution) by both methods and comparing the results for accuracy and precision. This ensures that the simpler HPLC-UV method provides comparable results to the more sophisticated LC-MS/MS method within a defined concentration range.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of emtricitabine. The selection of the most appropriate method depends on the specific requirements of the analysis, particularly the sample matrix and the required sensitivity. For routine quality control of pharmaceutical products, HPLC-UV is often sufficient and more economical. For bioanalytical studies requiring high sensitivity and selectivity to measure low concentrations in complex biological fluids, LC-MS/MS is the indispensable tool. The data presented in this guide provides a foundation for researchers to make informed decisions and to design appropriate validation and cross-validation studies.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. turkjps.org [turkjps.org]
- 3. Method stability indicating method development and validation for emtricitabina by UV spectroscopic and RP-HPLC methods - Int J Pharm Chem Anal [ijpca.org]
- 4. ijper.org [ijper.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Development and validation of a LC-MS/MS method for the quantification of tenofovir and emtricitabine in seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. jbino.com [jbino.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Quantitative Analysis of Emtricitabine in Dosage Forms Using Green RP-HPTLC and Routine NP-HPTLC Methods—A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Emtricitabine Assays: Linearity and Range Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of emtricitabine, a key antiretroviral medication. The focus is on the critical performance characteristics of linearity and range, supported by experimental data from various studies. This document aims to assist researchers and drug development professionals in selecting the most appropriate assay for their specific needs, whether for quality control of bulk drugs and pharmaceutical formulations or for pharmacokinetic studies in biological matrices.
The primary methods covered in this comparison include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, selectivity, and complexity.
Quantitative Data Summary
The following table summarizes the linearity and range data for different emtricitabine assay methods, providing a clear comparison of their performance.
| Method | Linearity Range | Correlation Coefficient (R²) | Matrix/Solvent |
| HPLC-UV | 10-50 µg/mL[1] | 0.999[1] | Methanol:Water |
| 30-70 µg/mL[2] | 0.999[2] | Phosphate Buffer:Methanol | |
| 50-150 µg/mL | 0.999 | Trifluoroacetic acid:Acetonitrile:Methanol | |
| 50-300 µg/mL[3] | >0.999[4] | Orthophosphoric acid buffer:Acetonitrile | |
| 0.2-0.6 mg/mL[5] | 0.98 to 1.00[5] | Not Specified | |
| LC-MS/MS | 10-1500 ng/mL[6][7] | Not Specified | Human Plasma |
| 20-5000 ng/mL[8] | 0.9959[8] | Human Plasma | |
| 50.07-5006.59 ng/mL[9] | Not Specified | Human Plasma | |
| 10-2000 ng/mL[10] | >0.9961[10] | Dried Blood Spots | |
| HPTLC | 30-800 ng/band[11] | 0.9995[11] | Acetone:Water |
| 40-400 ng/band[11] | 0.9985[11] | Chloroform:Methanol | |
| UV Spectrophotometry | 2-10 µg/mL[5][12][13] | 0.999[12][13] | Methanol or Water |
| 4-12 µg/mL[14] | Not Specified | Methanol | |
| 4-24 µg/mL[15] | 0.9940[15] | Not Specified |
Experimental Workflow for Linearity and Range Determination
The following diagram illustrates a generalized workflow for establishing the linearity and range of an analytical method for emtricitabine.
Caption: Generalized workflow for linearity and range determination of an emtricitabine assay.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
HPLC-UV Method
This protocol is a representative example for the determination of emtricitabine in bulk and pharmaceutical dosage forms.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A mixture of a buffer and an organic solvent is typical. For instance, a mobile phase consisting of methanol and water in a 70:30 v/v ratio.[1] Another example is a mixture of potassium dihydrogen phosphate buffer (pH adjusted to 2.5 with orthophosphoric acid) and methanol in a 35:65 v/v ratio.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[2]
-
Detection Wavelength: Detection is typically performed at the maximum absorbance wavelength of emtricitabine, which is around 280 nm.[5][16]
-
Injection Volume: A 20 µL injection volume is common.[1]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of emtricitabine in the mobile phase or a suitable solvent like methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 10-50 µg/mL).[1]
-
-
Linearity and Range Determination:
-
Inject each calibration standard into the HPLC system in triplicate.
-
Record the peak area for each injection.
-
Plot a calibration curve of the mean peak area versus the corresponding concentration.
-
Perform a linear regression analysis to determine the equation of the line, correlation coefficient (R²), and the linear range. The range is the interval between the upper and lower concentrations that have been demonstrated to be precise, accurate, and linear.
-
LC-MS/MS Method
This protocol is a general representation for the quantification of emtricitabine in human plasma, suitable for pharmacokinetic studies.
-
Instrumentation: A Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To a plasma sample (e.g., 0.2 mL), add an internal standard (e.g., an isotopically labeled emtricitabine).
-
Perform a solid-phase extraction to remove plasma proteins and other interferences.[9]
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column is used (e.g., Hypurity Advance, 50 x 2.1 mm, 5µm).[9]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous solution with a volatile buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution.[9]
-
Flow Rate: A flow rate of around 0.2 to 0.5 mL/min is common.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor to product ion transitions for emtricitabine (e.g., m/z 248.05 → 130.15) and the internal standard are monitored.[8]
-
-
Linearity and Range Determination:
-
Prepare calibration standards by spiking known concentrations of emtricitabine into blank plasma.
-
Process the calibration standards and quality control (QC) samples using the sample preparation method.
-
Analyze the extracted samples by LC-MS/MS.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Use a weighted linear regression to fit the data and determine the linear range. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
-
UV-Visible Spectrophotometry Method
This protocol describes a simple and economical method for the quantification of emtricitabine in bulk form.
-
Instrumentation: A UV-Visible Spectrophotometer.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of emtricitabine by scanning a standard solution in the UV range (e.g., 200-400 nm). The λmax for emtricitabine is typically around 225 nm or 280 nm depending on the solvent.[5][12]
-
Prepare a stock solution of emtricitabine in the chosen solvent.
-
From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 2-10 µg/mL).[12][13]
-
-
Linearity and Range Determination:
-
Measure the absorbance of each calibration standard at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the regression equation and the correlation coefficient (R²). The linearity is established over the concentration range where the plot is linear and the R² value is close to 1.
-
References
- 1. scispace.com [scispace.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous Spectrophotometric Method for Determination of Emtricitabine and Tenofovir Disoproxil Fumarate in Three-Component Tablet Formulation Containing Rilpivirine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. ijpsonline.com [ijpsonline.com]
A Comparative Performance Analysis of Emtricitabine-13C,15N2 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Emtricitabine-13C,15N2's performance, primarily as an internal standard in clinical and bioanalytical studies, against unlabeled emtricitabine. The use of isotopically labeled compounds is a gold standard in pharmacokinetic and bioequivalence studies due to their ability to provide more accurate and precise measurements.
Introduction to Emtricitabine
Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment and prevention of HIV-1 infection.[1][2] It is a synthetic analog of cytidine that, after intracellular phosphorylation to its active form, emtricitabine 5'-triphosphate, competitively inhibits the HIV-1 reverse transcriptase enzyme.[2][3][4] This inhibition leads to the termination of the viral DNA chain, thus preventing the replication of the virus.[3][5] Emtricitabine is often co-formulated with other antiretroviral agents, such as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF).[6][7][8]
Performance Evaluation of this compound as an Internal Standard
In clinical trials, particularly in pharmacokinetic and bioequivalence studies, the accurate quantification of drug concentrations in biological matrices is paramount. This compound serves as an ideal internal standard for the bioanalysis of emtricitabine. Its key advantage lies in its identical chemical properties to the unlabeled drug, while its different mass allows for distinct detection by mass spectrometry. This co-elution during chromatography, but separate detection, corrects for variability in sample preparation and instrument response, leading to highly reliable data.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of emtricitabine from various clinical studies. While these studies evaluate the unlabeled drug, the use of this compound as an internal standard was crucial for the precision of these measurements.[9][10]
Table 1: Single-Dose Pharmacokinetic Parameters of Emtricitabine in Healthy Adults
| Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | Tmax (h) | t1/2 (h) | Study Condition |
| Emtricitabine/Tenofovir DF (Test) | 1689.3 | 9987.1 | 10345.2 | 1.5 | ~10 | Fasting |
| Emtricitabine/Tenofovir DF (Reference) | 1857.4 | 10245.3 | 10601.7 | 1.5 | ~10 | Fasting |
| Emtricitabine/Tenofovir DF (Test) | 1345.6 | 10876.5 | 11234.8 | 2.5 | ~10 | Fed |
| Emtricitabine/Tenofovir DF (Reference) | 1398.2 | 10998.3 | 11356.7 | 2.5 | ~10 | Fed |
Data synthesized from a bioequivalence study in healthy Chinese subjects.[11]
Table 2: Bioequivalence of Emtricitabine/Tenofovir Alafenamide Formulations
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| F/TAF 200/10 mg | ||
| Emtricitabine Cmax | 98.2 | 92.1 - 104.7 |
| Emtricitabine AUC0-last | 100.1 | 97.2 - 103.1 |
| Emtricitabine AUCinf | 100.1 | 97.3 - 103.0 |
| F/TAF 200/25 mg | ||
| Emtricitabine Cmax | 103.4 | 97.4 - 109.8 |
| Emtricitabine AUC0-last | 101.9 | 99.4 - 104.5 |
| Emtricitabine AUCinf | 101.8 | 99.3 - 104.4 |
This table demonstrates the bioequivalence between different formulations, where precise quantification was enabled by the use of [13C1],[15N2]-emtricitabine as an internal standard.[10]
Experimental Protocols
The methodologies outlined below are typical for bioequivalence and pharmacokinetic studies where this compound is employed as an internal standard.
Bioanalytical Method for Emtricitabine Quantification
Objective: To determine the concentration of emtricitabine in human plasma.
Materials and Methods:
-
Analytical Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[10][11]
-
Internal Standard: this compound.
-
Sample Preparation:
-
Aliquots of human plasma (typically 50-100 µL) are spiked with a known concentration of the internal standard, this compound.[10]
-
Proteins are precipitated from the plasma samples using an organic solvent such as methanol or acetonitrile.[10]
-
The samples are centrifuged, and the supernatant is collected.
-
The supernatant may be evaporated and reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous component (e.g., formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both emtricitabine and its labeled internal standard.
-
Pharmacokinetic Study Design
Objective: To assess the bioequivalence of two formulations of emtricitabine-containing tablets.
Study Design:
-
A randomized, open-label, two-period, two-sequence, crossover study design is frequently employed.[11]
-
Healthy adult subjects are enrolled and randomly assigned to receive either the test or reference formulation.
-
After a washout period (typically at least 7 days), subjects receive the alternate formulation.[12][13]
-
Blood samples are collected at predefined time points before and after drug administration.
-
Plasma is separated and stored frozen until analysis.
-
Pharmacokinetic parameters (Cmax, AUC, Tmax, t1/2) are calculated from the plasma concentration-time data.
-
Statistical analysis is performed to compare the bioavailability of the two formulations, with bioequivalence concluded if the 90% confidence intervals for the ratio of geometric means for Cmax and AUC fall within the 80-125% range.[9]
Visualizing Key Pathways and Workflows
Mechanism of Action of Emtricitabine
The following diagram illustrates the mechanism by which emtricitabine inhibits HIV-1 reverse transcriptase.
Caption: Mechanism of action of Emtricitabine.
Bioanalytical Workflow using an Internal Standard
This diagram outlines the typical workflow for analyzing clinical samples using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow with an internal standard.
Conclusion
This compound is an indispensable tool in the clinical development and evaluation of emtricitabine-containing antiretroviral therapies. Its use as an internal standard in bioanalytical methods ensures the high-quality data required for pharmacokinetic analysis and to establish bioequivalence. While not a therapeutic agent itself, its performance is critical to the accurate assessment of the therapeutic agent, emtricitabine. The experimental protocols and data presented in this guide underscore the established and reliable application of this compound in advancing HIV research and treatment.
References
- 1. Emtricitabine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Emtricitabine? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. scilit.com [scilit.com]
- 7. Emtricitabine and tenofovir alafenamide vs emtricitabine and tenofovir disoproxil fumarate for HIV pre-exposure prophylaxis (DISCOVER): primary results from a randomised, double-blind, multicentre, active-controlled, phase 3, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term safety and efficacy of emtricitabine and tenofovir alafenamide vs emtricitabine and tenofovir disoproxil fumarate for HIV-1 pre-exposure prophylaxis: week 96 results from a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. scispace.com [scispace.com]
- 11. Pharmacokinetic and bioequivalence study of emtricitabine/tenofovir disoproxil fumarate tablets in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. extranet.who.int [extranet.who.int]
- 13. extranet.who.int [extranet.who.int]
The Gold Standard: Justifying the Use of Stable Isotope-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of stable isotope-labeled (SIL) internal standards against other common alternatives, supported by experimental data and detailed protocols. The evidence overwhelmingly supports the use of SIL internal standards as the gold standard for mitigating variability and ensuring data integrity, particularly in complex matrices encountered in pharmaceutical and biomedical research.
The primary role of an internal standard (IS) in analytical chemistry is to compensate for variations that can occur during sample preparation, injection, and analysis.[1] By adding a known amount of an IS to every sample, calibration standard, and quality control sample, the ratio of the analyte signal to the IS signal is used for quantification, rather than the absolute analyte response.[2] This ratiometric approach is designed to correct for procedural inconsistencies. However, the effectiveness of this correction is highly dependent on how closely the physicochemical properties of the IS match those of the analyte.
Superior Performance: SIL Internal Standards vs. Alternatives
Stable isotope-labeled internal standards are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[3] This subtle modification results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.[4] This near-perfect chemical mimicry is the cornerstone of their superior performance compared to other types of internal standards, such as structural analogs or homologous compounds.
Key Advantages of Stable Isotope-Labeled Internal Standards:
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting components in the sample matrix, are a major source of error in mass spectrometry-based bioanalysis.[5][6] Because a SIL internal standard has virtually identical chromatographic retention time and ionization efficiency to the analyte, it experiences the same matrix effects.[7] This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the SIL IS, leading to an accurate analyte-to-IS ratio.[6]
-
Improved Accuracy and Precision: By effectively compensating for variations in sample extraction, recovery, and instrument response, SIL internal standards significantly enhance the accuracy and precision of quantitative methods.[8] Numerous studies have demonstrated the superiority of SIL internal standards over structural analogs in this regard.
-
Compensation for Sample Preparation Variability: Losses of analyte during multi-step sample preparation procedures are a common source of error. A SIL internal standard, added at the beginning of the workflow, tracks the analyte through each step, correcting for any losses.[7]
Quantitative Comparison of Internal Standards
The following table summarizes experimental data from studies comparing the performance of stable isotope-labeled internal standards with structural analog internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (% CV) | Key Findings & Citation |
| Everolimus | Stable Isotope-Labeled (Everolimus-d4) | Whole Blood | -1.7 to 8.1 | 4.3 to 7.2 | Offered a more favorable comparison with an independent LC-MS/MS method.[1] |
| Structural Analog (32-desmethoxyrapamycin) | Whole Blood | Not explicitly stated, but correlation was lower | 4.3 to 7.2 | Showed acceptable performance but a lower slope in method comparison.[1] | |
| Angiotensin IV | Stable Isotope-Labeled (SIL-Ang IV) | Rat Brain Dialysates | Improved | Improved | Indispensable for improving repeatability, precision, and accuracy.[8] |
| Structural Analog (norleucine¹-Ang IV) | Rat Brain Dialysates | Reduced | Reduced | Not suited as an internal standard for this application.[8] | |
| Lapatinib | Stable Isotope-Labeled (Lapatinib-d3) | Cancer Patient Plasma | Within 100 ± 10% | < 11% | Corrected for interindividual variability in recovery.[9] |
| Structural Analog (Zileuton) | Pooled Human Plasma | Within 100 ± 10% | < 11% | Failed to account for variations in individual patient matrices.[9] |
Experimental Protocols
A robust and well-documented experimental protocol is essential for reproducible and reliable quantitative analysis. The following section outlines a typical workflow for a bioanalytical method validation using a stable isotope-labeled internal standard, based on guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10]
General Bioanalytical Method Validation Protocol using LC-MS/MS
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte and the SIL internal standard in a suitable organic solvent.
-
Prepare a series of working solutions of the analyte by serial dilution of the stock solution to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of the SIL internal standard at a constant concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike a blank biological matrix (e.g., plasma, urine) with the analyte working solutions to create calibration standards at a minimum of six concentration levels.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.
3. Sample Preparation (Protein Precipitation Example):
-
To an aliquot of the sample (calibration standard, QC, or unknown), add a fixed volume of the SIL internal standard working solution.
-
Vortex mix the sample.
-
Add a protein precipitation agent (e.g., acetonitrile, methanol) to the sample.
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Develop a chromatographic method that provides adequate separation of the analyte from other matrix components.
-
Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) to achieve the desired sensitivity and selectivity for both the analyte and the SIL internal standard.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for both the analyte and the SIL internal standard.
5. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the SIL internal standard.
-
Calculate the peak area ratio (analyte peak area / SIL internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
6. Method Validation Parameters:
-
Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.[6]
-
Accuracy and Precision: Analyze the QC samples in replicate on multiple days to determine the intra- and inter-day accuracy (% bias) and precision (% CV). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification - LLOQ).[10]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked matrix from different sources to the response in a neat solution.[6]
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).[10]
Visualizing the Rationale
To further illustrate the principles and workflows discussed, the following diagrams are provided.
Figure 1: A typical experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Figure 2: The principle of isotope dilution mass spectrometry.
Figure 3: How a stable isotope-labeled internal standard compensates for matrix effects.
Conclusion
The selection of an appropriate internal standard is paramount for achieving reliable and reproducible results in quantitative bioanalysis. The near-identical chemical and physical properties of stable isotope-labeled internal standards to their corresponding analytes make them uniquely capable of compensating for the myriad of variables encountered during sample analysis, most notably matrix effects. The experimental data clearly demonstrates that the use of SIL internal standards leads to significant improvements in accuracy and precision compared to other alternatives. For researchers in drug development and other scientific fields where data integrity is non-negotiable, the justification for using stable isotope-labeled internal standards is unequivocal: they are the cornerstone of robust and defensible quantitative analysis.
References
- 1. Bioanalytical LC–MS/MS validation of therapeutic drug monitoring assays in oncology [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Bioanalytical LC-MS/MS validation of therapeutic drug monitoring assays in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 10. ema.europa.eu [ema.europa.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
